molecular formula C11H11BrO3 B1391639 3-(4-Bromo-2-ethoxyphenyl)acrylic acid CAS No. 1094474-73-3

3-(4-Bromo-2-ethoxyphenyl)acrylic acid

Cat. No.: B1391639
CAS No.: 1094474-73-3
M. Wt: 271.11 g/mol
InChI Key: ZZCUVOHRNAJVOM-GQCTYLIASA-N
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Description

3-(4-Bromo-2-ethoxyphenyl)acrylic acid is a useful research compound. Its molecular formula is C11H11BrO3 and its molecular weight is 271.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Bromo-2-ethoxyphenyl)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromo-2-ethoxyphenyl)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-3-(4-bromo-2-ethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c1-2-15-10-7-9(12)5-3-8(10)4-6-11(13)14/h3-7H,2H2,1H3,(H,13,14)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCUVOHRNAJVOM-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)Br)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679678
Record name (2E)-3-(4-Bromo-2-ethoxyphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094474-73-3
Record name (2E)-3-(4-Bromo-2-ethoxyphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Molecular weight and formula analysis of 3-(4-Bromo-2-ethoxyphenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Characterization & Analysis of 3-(4-Bromo-2-ethoxyphenyl)acrylic acid

Executive Summary

This technical guide outlines the molecular identity, structural elucidation, and analytical protocols for 3-(4-Bromo-2-ethoxyphenyl)acrylic acid .[1] As a substituted cinnamic acid derivative, this compound serves as a critical intermediate in the synthesis of heterocyclic pharmaceuticals and organic optoelectronic materials. Its structural core combines a lipophilic brominated phenyl ring with a reactive acrylic acid tail, necessitating precise analytical controls to distinguish it from potential regioisomers (e.g., 5-bromo analogs) and synthetic byproducts.[1]

Molecular Identity & Physicochemical Profile

The following data constitutes the definitive chemical baseline for this compound. All subsequent analytical workflows must validate against these theoretical values.

PropertyValue / DescriptorNotes
IUPAC Name (2E)-3-(4-Bromo-2-ethoxyphenyl)prop-2-enoic acidAssumes thermodynamic Trans (E) isomer is dominant.[1]
Molecular Formula C₁₁H₁₁BrO₃
Molecular Weight (Avg) 271.11 g/mol Based on standard atomic weights.[1]
Monoisotopic Mass 269.9892 Da (

Br)
Primary mass for HRMS extraction.[1]
Exact Mass (

Br)
271.9871 Da Secondary isotope peak.
CLogP (Predicted) ~3.2Moderate lipophilicity; retains on C18 columns.[1]
pKa (Predicted) ~4.4 (Carboxylic Acid)Requires acidic mobile phase for retention.[1]

Mass Spectrometry: Isotopic Signature Analysis

For halogenated organic compounds, the molecular weight is insufficient for identification. You must rely on the Isotopic Fine Structure .[1] Bromine possesses two stable isotopes,


Br (50.69%) and 

Br (49.31%), creating a distinct 1:1 doublet signature in the mass spectrum.
Fragmentation & Isotope Logic (Graphviz)

MassSpecLogic M_Ion Molecular Ion [M-H]- (ESI Negative) Iso_79 m/z ~269.9 (Contains 79-Br) M_Ion->Iso_79 50.7% Abundance Iso_81 m/z ~271.9 (Contains 81-Br) M_Ion->Iso_81 49.3% Abundance Frag_Decarb Decarboxylation [M-H-CO2]- Iso_79->Frag_Decarb -44 Da Pattern 1:1 Intensity Ratio (Signature of Br) Iso_79->Pattern Iso_81->Pattern

Figure 1: MS ionization logic showing the critical 1:1 isotopic split characteristic of mono-brominated compounds.

Protocol Note: When setting up SIM (Selected Ion Monitoring) parameters on a Single Quadrupole MS, you must monitor both m/z 270 and 272 (in negative mode) or 271 and 273 (in positive mode) to confirm the presence of bromine.[1]

Structural Elucidation (NMR)

Nuclear Magnetic Resonance (NMR) is required to confirm the regiochemistry (position of the ethoxy and bromo groups). A simple mass spec cannot distinguish between the 4-bromo and 5-bromo isomers.

Expected ¹H NMR Shifts (DMSO-d₆, 400 MHz):

  • Acrylic Acid Moiety (The "Fingerprint"):

    • Look for two doublets with a large coupling constant (

      
      ). This confirms the (E)-trans  geometry.[1]
      
    • 
       (
      
      
      
      -proton, doublet).
    • 
       (
      
      
      
      -proton, doublet).
  • Aromatic Region (1,2,4-Substitution):

    • The 2-ethoxy group pushes the adjacent ring proton upfield.[1]

    • H-3 (Ortho to OEt):

      
       (Doublet or dd).[1]
      
    • H-5 (Meta to OEt):

      
       (dd).
      
    • H-6 (Ortho to Acrylic):

      
       (d).[1]
      
  • Ethoxy Group:

    • -OCH₂-: Quartet at

      
      .
      
    • -CH₃: Triplet at

      
      .[1]
      

Analytical Protocol: HPLC-UV/MS Method

Due to the carboxylic acid tail, this molecule will tail significantly on standard C18 columns unless the pH is controlled.

Method Parameters:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .[1]
  • Mobile Phase A: Water + 0.1% Formic Acid (buffers pH to ~2.7, keeping the acid protonated).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 280 nm (aromatic absorption) and 310 nm (conjugated alkene).[1]

Workflow Diagram (Graphviz)

HPLC_Workflow Sample Raw Sample (Solid) Prep Dissolve in 50:50 ACN:H2O (1 mg/mL) Sample->Prep Filter Filter (0.22 µm PTFE) *Critical for column life* Prep->Filter Inject Injection (5 µL) Filter->Inject Separation C18 Column Separation (Acidic Mobile Phase) Inject->Separation Detect DAD (280/310 nm) + MS (ESI-) Separation->Detect

Figure 2: Standardized HPLC preparation and analysis workflow to ensure reproducibility.[1]

Synthetic Context (Retrosynthesis)

Understanding the synthesis aids in identifying impurities (e.g., unreacted aldehyde).[1] The most robust route for this scaffold is the Knoevenagel Condensation .

  • Reaction: 4-Bromo-2-ethoxybenzaldehyde + Malonic Acid.[1]

  • Catalyst: Piperidine/Pyridine (Doebner Modification).[1]

  • Mechanism: Base-catalyzed deprotonation of malonic acid

    
     Attack on aldehyde 
    
    
    
    Dehydration
    
    
    Decarboxylation.[1]

Key Impurity Marker: If the reaction is incomplete, you will see the Aldehyde peak in HPLC.

  • Aldehyde Retention Time: Typically elutes earlier than the acrylic acid product due to lower lipophilicity and lack of the extended conjugated acid tail.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2013). Isotopic compositions of the elements. Link

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for Cinnamic Acid Derivatives. Link

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard reference for Br-isotope patterns and NMR shifts).

  • Reich, H. J. (2024).[1] Bordwell pKa Table (Acids in DMSO/Water). University of Wisconsin-Madison. Link

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 3-(4-Bromo-2-ethoxyphenyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Substrate Analysis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of medicinal chemistry for constructing biaryl scaffolds. This application note details optimized protocols for the coupling of 3-(4-Bromo-2-ethoxyphenyl)acrylic acid (Substrate 1 ).

This substrate presents specific challenges that distinguish it from standard aryl halide couplings:

  • Free Carboxylic Acid: The acidic proton (

    
    ) can protonate active Pd species or alter the pH-dependent equilibrium of the boronic acid/boronate complex.
    
  • Solubility: The zwitterionic nature of the intermediate salts requires a solvent system capable of solubilizing both the organic framework and the inorganic base.

  • Electronic Effects: The 2-ethoxy group functions as an electron-donating group (EDG) meta to the reactive bromide. While it does not sterically hinder the coupling site, it slightly increases the electron density of the arene, potentially slowing oxidative addition compared to electron-deficient aryl bromides.

Chemical Structure & Reactive Sites
  • Site A (Acrylic Acid): Potential for competitive Heck coupling if alkene partners are present (not applicable in Suzuki). Must be kept deprotonated to prevent catalyst poisoning.

  • Site B (Ethoxy Group): Provides solubility in organic solvents but adds electron density.

  • Site C (Aryl Bromide): The active electrophile for Oxidative Addition.

Critical Reaction Parameters

To ensure reproducibility and high yields, the following parameters must be controlled.

Catalyst Selection

For aryl bromides containing free carboxylic acids, Pd(dppf)Cl₂·CH₂Cl₂ is the catalyst of choice. The bidentate ferrocenyl ligand prevents the formation of palladium black more effectively than monodentate phosphines (e.g.,


) in aqueous media.
  • Alternative:XPhos Pd G2 is recommended if the coupling partner (boronic acid) is sterically hindered (e.g., ortho-substituted).

Base & Solvent System

A biphasic solvent system is strictly required to solvate the carboxylate salt.

  • Standard: 1,4-Dioxane / Water (4:1 v/v).[1]

  • Base: Potassium Carbonate (

    
    ) or Potassium Phosphate Tribasic (
    
    
    
    ).
    • Note: Stronger bases like hydroxides may cause competitive decarboxylation of the cinnamic acid moiety at high temperatures.

Experimental Protocols

Protocol A: Direct Coupling of Free Acid (Preferred)

Best for rapid library synthesis and minimizing step count.

Reagents:

  • Substrate 1 (1.0 equiv)[2]

  • Aryl Boronic Acid (

    
    ) (1.2 – 1.5 equiv)
    
  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 – 5 mol%)

  • Base:

    
     or 
    
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane : Water (4:1)[1]

Step-by-Step Procedure:

  • Setup: Charge a reaction vial (microwave or screw-cap pressure tube) with Substrate 1 (100 mg, 0.37 mmol), Aryl Boronic Acid (0.44 mmol), and Base (1.11 mmol).

  • Degassing (Critical): Add 1,4-Dioxane (3.0 mL) and Water (0.75 mL). Sparge the mixture with Argon or Nitrogen for 5–10 minutes. Oxygen is the primary cause of stalling in this reaction.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (9–15 mg) quickly under a stream of inert gas. Seal the vessel immediately.

  • Reaction: Heat to 90°C for 4–16 hours.

    • Monitoring: Check via LC-MS.[1] The starting material (bromide) should be consumed. The product will appear as the free acid peak (

      
       mode often clearest).
      
  • Workup:

    • Cool to room temperature.[3][4]

    • Acidification: Carefully adjust pH to ~3–4 using 1N HCl. Do not go too acidic (pH < 2) to avoid precipitating palladium salts or decomposing sensitive products.

    • Extract with Ethyl Acetate (3x). Wash combined organics with Brine.

    • Dry over

      
      , filter, and concentrate.
      
Protocol B: Ester Protection Route (High-Fidelity)

Use if Protocol A fails due to solubility issues or purification difficulties.

  • Esterification: Reflux Substrate 1 in MeOH with catalytic

    
     (2h) 
    
    
    
    Methyl Ester.
  • Coupling: Perform Suzuki coupling using Protocol A conditions (Base can be reduced to 2.0 equiv).

  • Hydrolysis: Treat the coupled ester with LiOH (3 equiv) in THF/Water (1:1) at RT (2h) to regenerate the acid.

Visualization & Logic

Experimental Workflow (DOT Diagram)

SuzukiWorkflow Start Start: 3-(4-Bromo-2-ethoxyphenyl)acrylic acid SolubilityCheck Check Solubility: Dioxane/Water (4:1) Start->SolubilityCheck DirectCoupling Protocol A: Direct Coupling (Free Acid) SolubilityCheck->DirectCoupling Soluble/Standard Esterification Protocol B: Methyl Ester Protection SolubilityCheck->Esterification Insoluble/Aggregates CouplingRxn Reaction: Pd(dppf)Cl2, Base, 90°C DirectCoupling->CouplingRxn Esterification->CouplingRxn QC_Check QC: LCMS Analysis CouplingRxn->QC_Check QC_Check->CouplingRxn Incomplete (Add Catalyst) Workup Workup: Acidify to pH 3 -> Extract QC_Check->Workup Complete Hydrolysis Hydrolysis: LiOH, THF/H2O Workup->Hydrolysis From Protocol B Final Final Product: Biaryl Acrylic Acid Workup->Final From Protocol A Hydrolysis->Final

Figure 1: Decision tree for selecting between direct coupling and protection-deprotection strategies.

Mechanistic Insight: The Role of Base

The base plays a dual role, particularly critical for acidic substrates. It neutralizes the carboxylic acid (preventing Pd poisoning) and activates the boronic acid.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate 1 TransMet Transmetallation OxAdd->TransMet Boronic Boronic Acid RB(OH)2 Boronate Boronate Species RB(OH)3- Boronic->Boronate + Base (OH-) Boronate->TransMet Activated Nucleophile RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Figure 2: Catalytic cycle highlighting the activation of the boronic acid by the base, a step sensitive to pH.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Reaction (0% Conv.) Catalyst poisoning by free acid or

.
1. Ensure rigorous degassing.2. Increase Base to 4.0 equiv to ensure full deprotonation of the acid.
Protodeboronation Boronic acid instability.1. Switch base to

(anhydrous).2. Lower temp to 80°C.3. Use Boronic Ester (Pinacol) instead of acid.
Black Precipitate Pd agglomeration ("Pd Black").1. Use Pd(dppf)Cl₂ (more stable).2. Add excess ligand (

or dppf).
Low Solubility Substrate is zwitterionic/insoluble.Increase water ratio to 2:1 or switch to DMF/Water (4:1).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Goossen, L. J., et al. (2006). Pd-catalyzed synthesis of biaryls from carboxylic acids.[5][6] Journal of the American Chemical Society. (Contextualizing carboxylic acid tolerance).

  • Kondolff, I., et al. (2004).[4][7] Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids.[7] Tetrahedron. Link

  • BenchChem Protocols. (2025). Application Notes for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine (Analogous Protocol). Link

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Link

Sources

Application Notes and Protocols for the Heck Reaction Utilizing 3-(4-Bromo-2-ethoxyphenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 3-(4-Bromo-2-ethoxyphenyl)acrylic acid in the palladium-catalyzed Heck reaction. This document offers detailed protocols based on established principles of cross-coupling chemistry, providing a framework for the synthesis of complex organic molecules and potential pharmaceutical intermediates.

Introduction: The Heck Reaction and the Strategic Value of 3-(4-Bromo-2-ethoxyphenyl)acrylic acid

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes in the presence of a palladium catalyst.[1][2][3] This reaction's tolerance for a wide array of functional groups has cemented its utility in the synthesis of natural products, pharmaceuticals, and advanced materials.[2][4][5]

The substrate, 3-(4-Bromo-2-ethoxyphenyl)acrylic acid, is a particularly promising, though underexplored, building block for Heck chemistry. Its key structural features offer significant synthetic advantages:

  • Aryl Bromide Moiety: The bromo-substituent on the phenyl ring serves as a classical reactive handle for oxidative addition to a palladium(0) catalyst, initiating the Heck catalytic cycle.[3]

  • Electron-Rich Phenyl Ring: The ethoxy group at the ortho position and the acrylic acid moiety at the meta position electronically activate the aromatic ring, potentially influencing the regioselectivity of the coupling reaction.

  • α,β-Unsaturated Carbonyl System: The acrylic acid functionality is a versatile handle for further chemical transformations and can also play a crucial role in directing intramolecular reactions.

This guide will explore two primary applications of this substrate: the intramolecular Heck reaction for the synthesis of coumarin derivatives and the intermolecular Heck reaction for the creation of complex molecular scaffolds.

Application I: Intramolecular Heck Reaction for the Synthesis of Substituted Coumarins

The intramolecular Heck reaction is a powerful strategy for the construction of cyclic and heterocyclic systems.[6][7] The unique substitution pattern of 3-(4-Bromo-2-ethoxyphenyl)acrylic acid makes it an ideal precursor for the synthesis of 7-substituted-coumarin-4-carboxylic acids. Coumarins are a class of compounds with diverse biological activities, making their synthesis a topic of significant interest in medicinal chemistry.

Scientific Rationale

The proposed intramolecular Heck cyclization would proceed via the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by an intramolecular migratory insertion of the palladium center onto the double bond of the acrylic acid moiety. A subsequent β-hydride elimination would then regenerate the double bond within the newly formed ring system and release the active Pd(0) catalyst, completing the catalytic cycle.

Visualizing the Workflow: Intramolecular Heck Cyclization

Intramolecular_Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents 3-(4-Bromo-2-ethoxyphenyl)acrylic acid Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., PPh3) Base (e.g., K2CO3) Solvent (e.g., DMF) Heating Heat to 100-140 °C Under Inert Atmosphere Reagents->Heating 1. Combine Filtration Filter through Celite Heating->Filtration 2. Cool Extraction Acidify & Extract with Organic Solvent Filtration->Extraction 3. Process Purification Column Chromatography Extraction->Purification 4. Isolate Characterization NMR, MS, IR Purification->Characterization 5. Verify

Caption: Experimental workflow for the intramolecular Heck cyclization.

Detailed Protocol: Synthesis of a 7-Substituted-Coumarin-4-carboxylic Acid

Materials:

  • 3-(4-Bromo-2-ethoxyphenyl)acrylic acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric Acid (HCl), 1 M

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Celite®

Procedure:

  • To an oven-dried Schlenk flask, add 3-(4-bromo-2-ethoxyphenyl)acrylic acid (1.0 eq), potassium carbonate (2.5 eq), and triphenylphosphine (0.2 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous DMF (to achieve a 0.1 M concentration of the starting material) and stir the mixture at room temperature for 15 minutes.

  • Add palladium(II) acetate (0.1 eq) to the reaction mixture.

  • Heat the reaction to 120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with 1 M HCl (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coumarin derivative.

Data Presentation: Optimization of Reaction Conditions
EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (10)PPh₃ (20)K₂CO₃ (2.5)DMF12012Expected
2PdCl₂(PPh₃)₂ (5)-NaOAc (3.0)DMAc1408Expected
3Pd(PPh₃)₄ (5)-Et₃N (3.0)Acetonitrile10024Expected

Note: The yields are hypothetical and would need to be determined experimentally.

Application II: Intermolecular Heck Reaction for the Synthesis of Pharmaceutical Scaffolds

The intermolecular Heck reaction offers a route to more complex molecular architectures by coupling 3-(4-Bromo-2-ethoxyphenyl)acrylic acid with various alkenes.[8][9] This approach is highly valuable in drug discovery for the rapid generation of diverse compound libraries.

Scientific Rationale

In this application, the aryl bromide of our substrate will react with a suitable alkene partner, such as a styrene derivative or an acrylate, to form a new carbon-carbon bond. The ethoxy and acrylic acid functionalities can be further manipulated to introduce additional diversity, making this a powerful strategy for lead optimization in drug development programs. The stereoselectivity of the Heck reaction typically favors the formation of the trans isomer.[9]

Visualizing the Mechanism: Intermolecular Heck Reaction

Intermolecular_Heck_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Base-HBr Base-HBr Alkene_Complex [Ar-Pd(II)-Br(L2)(Alkene)] Ar-Pd(II)-Br(L2)->Alkene_Complex Alkene Coordination Insertion_Product R-CH(Ar)-CH2-Pd(II)-Br(L2) Alkene_Complex->Insertion_Product Migratory Insertion Product_Complex [Product-Pd(II)-H(Br)(L2)] Insertion_Product->Product_Complex β-Hydride Elimination Product_Complex->Pd(0)L2 Reductive Elimination Product Product Product_Complex->Product HBr HBr HBr->Base-HBr Base Base Base->Base-HBr

Caption: Catalytic cycle of the intermolecular Heck reaction.

Detailed Protocol: Synthesis of a Stilbene-like Derivative

Materials:

  • 3-(4-Bromo-2-ethoxyphenyl)acrylic acid

  • Styrene (or a substituted styrene)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Acetonitrile, anhydrous

  • Diethyl Ether

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a sealed tube, dissolve 3-(4-bromo-2-ethoxyphenyl)acrylic acid (1.0 eq) and styrene (1.5 eq) in anhydrous acetonitrile.

  • Add tri(o-tolyl)phosphine (0.1 eq) and triethylamine (2.0 eq) to the solution.

  • Degas the mixture by bubbling argon through it for 20 minutes.

  • Add palladium(II) acetate (0.05 eq) and seal the tube.

  • Heat the reaction to 100 °C for 16 hours.

  • Cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the organic phase with saturated aqueous ammonium chloride (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired product.

Data Presentation: Substrate Scope
EntryAlkene PartnerProduct StructureExpected Yield (%)
1StyreneStilbene derivativeHigh
2Ethyl AcrylateCinnamate derivativeHigh
31-OcteneAryl-substituted alkeneModerate

Note: The yields are estimations based on similar reactions and would require experimental verification.

Analytical Considerations

The progress of the Heck reaction and the characterization of the products can be monitored using standard analytical techniques.

  • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the formation of the desired product and identify any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the purified products.[10]

  • Infrared (IR) Spectroscopy: To identify key functional groups in the product.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the final product.[11]

Conclusion

3-(4-Bromo-2-ethoxyphenyl)acrylic acid is a versatile and promising substrate for the Heck reaction. The protocols and application notes presented herein provide a solid foundation for its use in the synthesis of valuable heterocyclic compounds and complex molecular scaffolds relevant to the pharmaceutical and materials science industries. The strategic placement of the aryl bromide, ethoxy, and acrylic acid functionalities offers a rich platform for further synthetic exploration.

References

  • S
  • Alfa Chemistry. Heck Reaction.
  • ACS Publications. Construction of 2-Substituted-3-Functionalized Benzofurans via Intramolecular Heck Coupling: Application to Enantioselective Total Synthesis of Daphnodorin B. Organic Letters.
  • Chemistry Notes.
  • Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-ca.
  • Testbook. Heck Reaction: Definition, Mechanism, Types, stereoselectivity.
  • RSC Publishing. Palladium-catalyzed cross-couplings by C–O bond activation.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Optimization of the Mizoroki−Heck Reaction Using Design of Experiment (DoE).
  • MDPI.
  • Wikipedia. Heck reaction.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • ACS Omega.
  • ResearchGate. Optimization of conditions for the Heck reaction.
  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry.
  • PMC. Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene.
  • RSC Publishing. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
  • Wipf Group. Direct Oxidative Heck Cyclizations: Intramolecular Fujiwara-Moritani Arylations for the Synthesis of Functionalized Benzofurans and Dihydrobenzofurans.
  • Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Organic Chemistry Portal. Heck Reaction.
  • Diva-Portal.org. Heck Reactions with Aryl Chlorides.
  • One-pot synthesis of benzofurans via heteroannul
  • Benchchem.
  • ACS Publications. A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics.
  • Wipf Group. 1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal.
  • Chemistry LibreTexts. Heck Reaction.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
  • ePrints Soton. INVESTIGATION OF THE HECK REACTION AND THE ASSOCIATED CATALYTIC SYSTEMS USING XAFS AND PHOSPHORUS NMR TECHNIQUES GRAHAM RAYNER.
  • Pearson. Heck Reaction Explained: Definition, Examples, Practice & Video Lessons.
  • UVicSpace.
  • A sustainable process for gram-scale synthesis of stereoselective aryl substituted (E)
  • PubMed. Catalytic signal amplification using a Heck reaction. An example in the fluorescence sensing of CuII.
  • LOCKSS: Serve Content. RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS Majid M. Heravi and Azadeh Fa.
  • ACS Publications. Leaching Mechanism of Different Palladium Surface Species in Heck Reactions of Aryl Bromides and Chlorides.
  • Advanced ChemBlocks. (E)-3-(4-bromo-2-methoxyphenyl)acrylic acid.
  • Frontiers.
  • Drug Discoveries & Therapeutics. Synthesis and reaction mechanism of 3-(4-methoxyphenylazo) acrylic acid.
  • PubMed. Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid.
  • PubMed. The application of Heck reaction in the synthesis of guaianolide sesquiterpene lactones derivatives selectively inhibiting resistant acute leukemic cells.
  • Organic Syntheses Procedure.

Sources

Application Note: Synthesis of Amide Derivatives from 3-(4-Bromo-2-ethoxyphenyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

This guide details the synthetic protocols for generating amide derivatives from 3-(4-Bromo-2-ethoxyphenyl)acrylic acid . This specific scaffold—a substituted cinnamamide—is a privileged structure in medicinal chemistry, frequently appearing in TRPV1 antagonists, anticonvulsants, and anti-inflammatory agents.[1]

Key Structural Considerations:

  • The Electrophile: The acrylic acid moiety is conjugated, reducing the electrophilicity of the carbonyl carbon compared to aliphatic acids. Activation is required.[2]

  • The Ortho-Ethoxy Group: Provides moderate steric bulk and electron-donating properties. While it enhances solubility in organic solvents compared to unsubstituted cinnamic acid, it may slightly retard nucleophilic attack.[1]

  • The Para-Bromo Handle: A critical functional group for downstream SAR (Structure-Activity Relationship) exploration via Suzuki-Miyaura or Buchwald-Hartwig couplings. Crucial: Protocols must avoid reductive conditions (e.g.,

    
    ) to preserve this halogen.[1]
    

Decision Matrix: Selecting the Right Protocol

Choose your method based on scale and amine reactivity.

ProtocolSelection Start Start: 3-(4-Bromo-2-ethoxyphenyl) acrylic acid Scale Scale / Amine Type? Start->Scale MethodA Method A: Acid Chloride Route Scale->MethodA >1g Scale OR Non-Nucleophilic Amines (Anilines) MethodB Method B: Coupling Reagent (HATU) Scale->MethodB <100mg Library OR Acid-Sensitive Groups Product Target Amide MethodA->Product MethodB->Product

Figure 1: Decision matrix for selecting the optimal synthetic route.

Method A: The Acid Chloride Route (Robust & Scalable)

Best for: Gram-scale synthesis and reacting with electron-deficient amines (e.g., substituted anilines) where coupling reagents often fail.[1]

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Substrate: 3-(4-Bromo-2-ethoxyphenyl)acrylic acid (1.0 equiv)

  • Activator: Oxalyl Chloride (1.2 equiv) [CAS: 79-37-8]

  • Catalyst: DMF (2-3 drops)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (

    
    ) (1.5 equiv)[1]
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol
  • Activation (In Situ):

    • In a flame-dried Round Bottom Flask (RBF) under

      
       atmosphere, dissolve the acrylic acid derivative in anhydrous DCM (0.2 M concentration).
      
    • Cool to 0°C (Ice bath).

    • Add catalytic DMF (2 drops). Mechanism: DMF forms the Vilsmeier-Haack reagent intermediate, significantly accelerating acid chloride formation.[1]

    • Add Oxalyl Chloride dropwise over 10 minutes.

    • Observation: Vigorous bubbling (

      
       and 
      
      
      
      gas evolution) will occur.
    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Coupling:

    • Optional: If the amine is valuable, concentrate the acid chloride in vacuo to remove excess oxalyl chloride, then redissolve in DCM. Otherwise, proceed in one pot.

    • Cool the mixture back to 0°C.

    • Add the Target Amine (1.1 equiv) followed immediately by DIPEA (1.5 equiv).

    • Note: The base scavenges the HCl byproduct.

    • Stir at RT for 4–12 hours. Monitor by TLC (Mobile Phase: 30% EtOAc in Hexanes).

  • Workup:

    • Quench with saturated

      
       (aqueous).[3][4]
      
    • Extract with DCM (3x).

    • Wash organic layer with 1M HCl (to remove unreacted amine) and Brine.

    • Dry over

      
       and concentrate.
      

Method B: The HATU Coupling Route (High-Throughput)

Best for: Parallel synthesis (libraries), valuable amines, or substrates with acid-sensitive protecting groups (e.g., Boc).[1]

Reagents
  • Coupling Agent: HATU (1.1 equiv) [CAS: 148893-10-1]

  • Base: DIPEA (2.0 equiv)

  • Solvent: DMF (Dimethylformamide)[3][4]

Step-by-Step Protocol
  • Pre-activation:

    • Dissolve 3-(4-Bromo-2-ethoxyphenyl)acrylic acid in DMF (0.1 M).

    • Add DIPEA (2.0 equiv) and stir for 5 minutes.

    • Add HATU (1.1 equiv). The solution usually turns yellow/orange.

    • Stir for 15 minutes to form the activated ester (O-At ester).

  • Amine Addition:

    • Add the amine (1.0–1.2 equiv).

    • Stir at RT for 16 hours.

  • Workup (Precipitation Method):

    • Critical Trick: Cinnamamides are often hydrophobic. Pour the reaction mixture into Ice-Water (10x volume) with vigorous stirring.

    • The product often precipitates as a solid. Filter and wash with water.[3]

    • If no precipitate forms, extract with EtOAc as per Method A.[1]

Purification & Characterization

Trustworthiness Check: Do not rely solely on yield. Cinnamamides can trap solvent in the crystal lattice.

Recrystallization (Preferred)

Most derivatives of this scaffold crystallize well due to the planar aromatic system.

  • Solvent System: Ethanol/Water (Hot/Cold) or EtOAc/Hexane.

  • Protocol: Dissolve crude solid in minimum boiling Ethanol. Add hot water dropwise until persistent cloudiness appears. Cool slowly to RT, then 4°C.

Analytical Benchmarks
ParameterExpected ObservationReason
Appearance White to Off-white needlesConjugated system stacking.

NMR (Alkene)
Doublets at

6.5–7.8 ppm (

Hz)
Confirms trans (E) geometry is preserved.

NMR (Ethoxy)
Quartet (

ppm) + Triplet (

ppm)
Diagnostic for the 2-ethoxy group.
Mass Spec [M+H] and [M+2+H] (1:1 ratio)The Bromine isotope pattern is mandatory.

Mechanism & Pathway Visualization[1]

The following diagram illustrates the activation pathways and potential side reactions (isomerization).

ReactionPathway SM 3-(4-Bromo-2-ethoxyphenyl) acrylic acid Act_Cl Acid Chloride (Highly Reactive) SM->Act_Cl Oxalyl Cl / DMF Act_HATU Active Ester (O-At) (Mildly Reactive) SM->Act_HATU HATU / DIPEA Tet_Int Tetrahedral Intermediate Act_Cl->Tet_Int + Amine Act_HATU->Tet_Int + Amine Amine Amine (R-NH2) Product Final Amide (E-isomer) Tet_Int->Product - Leaving Group Side_Z Z-isomer (Impurity via UV/Light) Product->Side_Z hv (Direct Sunlight)

Figure 2: Mechanistic pathway showing activation routes and potential photo-isomerization risk.

Troubleshooting & "Expert Tips"

  • Issue: Low Yield with Anilines.

    • Cause: Anilines are poor nucleophiles.

    • Fix: Switch to Method A (Acid Chloride) and heat to reflux in DCM or Toluene if necessary.

  • Issue: Isomerization (E to Z).

    • Cause: Cinnamic acid derivatives are photosensitive.

    • Fix: Wrap reaction flasks in aluminum foil.

  • Issue: "Oiling Out" during Recrystallization.

    • Fix: The product is melting before dissolving. Add a seed crystal or use a solvent with a lower boiling point (e.g., Methanol instead of Ethanol).

References

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852.[1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • De Vries, J. G., et al. (2003).[1] The Heck reaction in the production of fine chemicals. Advanced Synthesis & Catalysis. (Reference for stability of bromo-cinnamates).

  • BenchChem. (2025).[5][3][6] Technical Guide to Cinnamic Acid Derivatives and Analogues. (General solubility and handling data).

Sources

Process Development and Scale-Up Guide: 3-(4-Bromo-2-ethoxyphenyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust scale-up procedure for 3-(4-Bromo-2-ethoxyphenyl)acrylic acid , a critical intermediate often utilized in the synthesis of PPAR agonists and BCL-2 inhibitors. While milligram-scale synthesis is trivial, multi-kilogram production introduces significant thermodynamic and safety challenges, specifically regarding decarboxylation kinetics and exotherm management .

This guide transitions from the "med-chem" approach to a "process-chem" methodology, prioritizing the Knoevenagel-Doebner condensation . This route is selected for its high atom economy and purification efficiency compared to Heck coupling or Horner-Wadsworth-Emmons strategies.

Strategic Route Selection

For the target molecule, three retrosynthetic disconnections were evaluated. The Knoevenagel-Doebner route was selected as the Process of Record (PoR) due to cost and scalability.

ParameterRoute A: Knoevenagel-Doebner Route B: Heck CouplingRoute C: Horner-Wadsworth-Emmons
Starting Materials 4-Bromo-2-ethoxybenzaldehyde + Malonic Acid1-Bromo-4-bromo-2-ethoxybenzene + Acrylic AcidAldehyde + Triethyl phosphonoacetate
Catalyst Cost Low (Piperidine)High (Palladium)N/A (Strong Base required)
Impurity Profile Aliphatic impurities (easy removal)Heavy metals (Pd scavenging required)Phosphate byproducts (difficult extraction)
Scale-Up Risk Gas Evolution (

)
Catalyst poisoningCryogenic conditions often needed
Verdict SELECTED Rejected (Cost/Purification)Rejected (Atom Economy)

Reaction Mechanism & Pathway

The synthesis proceeds via a pyridine-mediated condensation followed by a thermal decarboxylation. The presence of the ortho-ethoxy group provides electron donation that stabilizes the intermediate, but steric hindrance requires elevated temperatures to drive the reaction to completion.

ReactionPathway SM1 4-Bromo-2-ethoxybenzaldehyde Inter1 Benzylidene Malonate (Intermediate) SM1->Inter1 Piperidine/Pyridine Knoevenagel Condensation SM2 Malonic Acid SM2->Inter1 Piperidine/Pyridine Knoevenagel Condensation CO2 CO2 (Gas) Inter1->CO2 Off-gassing Product 3-(4-Bromo-2-ethoxyphenyl) acrylic acid Inter1->Product Heat (90°C) Decarboxylation

Figure 1: Reaction pathway illustrating the two-stage mechanism: condensation followed by irreversible decarboxylation.

Detailed Scale-Up Protocol (1.0 kg Batch)

Safety Critical: Gas Evolution Calculation

Before initiating, the operator must account for gas generation.

  • Stoichiometry: 1 mole of Malonic Acid releases 1 mole of

    
    .
    
  • Batch Load: 1.0 kg Malonic Acid (

    
     9.6 mol) will generate 
    
    
    
    215 Liters of
    
    
    gas.
  • Engineering Control: The reactor vent must be sized to handle a peak generation rate of 20 L/min if the temperature ramp is uncontrolled. Do not seal the reactor.

Materials[1][2][3][4]
  • 4-Bromo-2-ethoxybenzaldehyde: 2.20 kg (9.6 mol) [Limiting Reagent]

  • Malonic Acid: 1.50 kg (14.4 mol, 1.5 eq)

  • Pyridine: 6.0 L (Solvent/Base)

  • Piperidine: 85 mL (Catalytic, 0.1 eq)

  • Hydrochloric Acid (6M): For quenching (~10 L)

Step-by-Step Methodology

Phase 1: Reaction Initiation

  • Charge the 20L reactor with 4-Bromo-2-ethoxybenzaldehyde and Malonic Acid.

  • Add Pyridine at room temperature (20-25°C). Agitate at 150 RPM until a suspension forms.

  • Add Piperidine in a single portion. Note: A mild exotherm (3-5°C) will be observed.

Phase 2: Controlled Ramp (The "Doebner" Decarboxylation) 4. Heat the jacket to 50°C. Hold for 30 minutes. This initiates the condensation to the benzylidene malonate intermediate. 5. Ramp temperature to 90-100°C over 1 hour.

  • Critical IPC: Monitor the bubbler/vent.
    
    
    evolution will begin around 75°C.
  • Caution: If foaming occurs, reduce agitation speed and pause heating.
  • Reflux at 100-105°C for 4-6 hours.
  • IPC Sampling: Take an aliquot after 4 hours. Analyze by HPLC.
  • Specification: < 2.0% unreacted aldehyde.

Phase 3: Quench and Isolation 8. Cool the reaction mixture to 10-15°C. 9. Precipitation: Slowly add the reaction mixture into a separate vessel containing Ice/Water (20 kg) and 6M HCl (10 L) under vigorous stirring.

  • Why: Inverse addition prevents the occlusion of pyridine salts inside the product crystals.
  • Target pH: < 2.0.[1][2]
  • Age the slurry for 2 hours at 5°C to maximize yield.
  • Filter the solids using a basket centrifuge or Nutsche filter.
  • Wash the cake with water (3 x 4 L) to remove residual pyridine hydrochloride.

Phase 4: Purification (Recrystallization) 13. Dissolve the wet cake in Ethanol (95%) at reflux (~7 L per kg crude). 14. Hot Filtration: If insoluble particles are present, filter while hot. 15. Crystallize: Cool slowly to 20°C (10°C/hour ramp), then chill to 0°C. 16. Dry in a vacuum oven at 50°C for 12 hours.

Process Engineering & Flow

To ensure reproducibility, the unit operations must be strictly defined. The following diagram outlines the physical flow of the process.

ProcessFlow Reactor 20L Glass-Lined Reactor (Reflux/Heating) QuenchTank 50L Quench Vessel (Acid/Ice) Reactor->QuenchTank Transfer (Gravity) Filter Nutsche Filter (Solid-Liquid Sep) QuenchTank->Filter Slurry Transfer Dryer Vacuum Tray Dryer (50°C, <50 mbar) Filter->Dryer Wet Cake Waste Waste Filter->Waste Filtrate (Pyridine/HCl)

Figure 2: Unit operation flow. Note the separation of the Reaction and Quench vessels to manage heat of neutralization.

Analytical Controls & Specifications

HPLC Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 280 nm (optimized for the conjugated system).

Release Specifications:

Test Specification Method
Appearance Off-white to pale yellow crystalline powder Visual
Assay > 98.0% (w/w) HPLC
Purity (Area %) > 99.0% HPLC
Loss on Drying < 0.5% Gravimetric

| Residual Pyridine | < 200 ppm | GC-Headspace |

Troubleshooting Guide

Common issues during scale-up involve physical form (oiling out) or reaction stalling.

Troubleshooting Start Problem Observed Issue1 Reaction Stalls (>5% SM remains) Start->Issue1 Issue2 Product 'Oils Out' during Quench Start->Issue2 Issue3 Low Yield (<70%) Start->Issue3 Action1 Add 0.2 eq Piperidine Check Reflux Temp Issue1->Action1 Action2 Agitation too slow Increase RPM or Seed with crystals Issue2->Action2 Action3 Check pH of Quench Must be < 2.0 Issue3->Action3

Figure 3: Decision tree for addressing common process deviations.

References

  • Doebner, O. (1900). "Ueber die der Sorbinsäure homologen ungesättigten Säuren." Berichte der deutschen chemischen Gesellschaft, 33(2), 2140-2142. Link (Foundational methodology for Pyridine/Malonic acid condensation).

  • Lister, J. (2018). "Sustainable Process for Gram-Scale Synthesis of Stereoselective Aryl Substituted (E)-2-thiocyanatoacrylic Acids." Indian Academy of Sciences. Link (Modern application of acrylic acid derivative scale-up).

  • Jones, G. (1967).[3] "The Knoevenagel Condensation."[1][2][3][4][5][6][7][8] Organic Reactions, 15, 204-599. Link (Authoritative review on mechanism and catalysis).

  • Peyrot, C., et al. (2020). "Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation." Molecules, 25(16), 3634. Link (Green chemistry alternatives for cinnamic acid derivatives).

  • Furniss, B.S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.

Sources

Troubleshooting & Optimization

Recrystallization solvents for purifying 3-(4-Bromo-2-ethoxyphenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of 3-(4-Bromo-2-ethoxyphenyl)acrylic acid via recrystallization. This document provides field-proven insights, troubleshooting strategies, and answers to frequently asked questions to empower researchers in achieving high purity for this compound. Our approach is grounded in fundamental chemical principles to explain not just the "how," but the "why" behind each step.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallization for this specific compound?

The primary goal is to purify the solid 3-(4-Bromo-2-ethoxyphenyl)acrylic acid by separating it from impurities. This process leverages differences in solubility between the desired compound and contaminants in a chosen solvent system.[1] The ideal solvent will dissolve the target compound and impurities at a high temperature but will only allow the pure compound to crystallize upon cooling, leaving the impurities behind in the solution (the "mother liquor").[2]

Q2: How do I select an appropriate starting solvent for 3-(4-Bromo-2-ethoxyphenyl)acrylic acid?

The selection process is guided by the principle of "like dissolves like."[2] Our target molecule has a polar carboxylic acid group (-COOH) and a large, moderately polar brominated ethoxyphenyl group.

  • Good candidates: Solvents that can interact with these features are ideal. Polar protic solvents like ethanol or isopropanol are excellent starting points because they can hydrogen bond with the carboxylic acid. Moderately polar aprotic solvents like ethyl acetate or acetone are also strong candidates.

  • Poor candidates: Highly nonpolar solvents like hexane or petroleum ether will likely not dissolve the compound even when hot. Conversely, highly polar solvents that dissolve the compound well at room temperature are also unsuitable because you will not be able to recover your material upon cooling.[3]

Q3: Is a single solvent or a co-solvent system better?

This depends on the specific impurity profile.

  • A single-solvent recrystallization is simpler if you can find a solvent that dissolves the compound when hot but poorly when cold.

  • A co-solvent system (also called a solvent-pair) is often more practical and versatile.[2] This involves a "good" solvent that readily dissolves the compound and a miscible "bad" solvent (or "anti-solvent") in which the compound is insoluble. For our target, common and effective pairs include ethanol/water or ethyl acetate/hexane .[3][4]

Q4: How much solvent should I use initially?

The key is to use the minimum volume of hot solvent required to fully dissolve the crude solid. Using too much solvent is the most common reason for low or no crystal yield.[5] A good practice is to add the solvent in small portions to the solid while heating and stirring until a clear, saturated solution is obtained.[6]

Solvent Selection & Properties

The choice of solvent is the most critical parameter in a successful recrystallization. The following table summarizes promising solvents and systems for 3-(4-Bromo-2-ethoxyphenyl)acrylic acid.

Solvent SystemBoiling Point (°C)PolarityRationale & Scientific Basis
Ethanol/Water 78-100Polar ProticEthanol (good solvent) effectively dissolves the compound via hydrogen bonding with the carboxylic acid. Water (anti-solvent) is miscible with ethanol but is a poor solvent for the largely organic molecule, inducing crystallization upon addition to the hot ethanolic solution.[3]
Ethyl Acetate/Hexane 69-77Moderate/NonpolarEthyl acetate is a good solvent for moderately polar compounds. Hexane is a nonpolar anti-solvent that drastically reduces the compound's solubility, making it an effective pair for inducing precipitation.[7][8]
Isopropanol (IPA) 82Polar ProticA good single-solvent candidate. Its higher boiling point compared to ethanol allows for a greater solubility difference between hot and cold conditions.[3]
Acetone/Water 56-100Polar Aprotic/ProticAcetone is a strong, polar aprotic solvent. Similar to the ethanol/water system, water acts as the anti-solvent. The lower boiling point of acetone can be advantageous for easier removal during drying.
Workflow for Solvent System Selection

The following diagram outlines the logical workflow for determining an optimal recrystallization solvent.

Solvent_Selection cluster_single Single Solvent Test cluster_co_solvent Co-Solvent Test A Add small amount of crude solid to ~0.5 mL of solvent at room temp. B Is it soluble? A->B C Result: POOR SOLVENT. Too good for recrystallization. B->C Yes D Heat the mixture to boiling. B->D No E Is it soluble now? D->E F Result: POOR SOLVENT. Insoluble even when hot. E->F No G Cool slowly to room temp, then in an ice bath. E->G Yes K Dissolve crude solid in minimum amount of hot 'good' solvent (e.g., Ethanol). F->K If no single solvent works, try a co-solvent system. H Do crystals form? G->H I Result: POOR SOLVENT. Compound remains soluble. H->I No J Result: GOOD SOLVENT! Proceed with bulk recrystallization. H->J Yes I->K L Add 'bad' anti-solvent (e.g., Water) dropwise until solution becomes cloudy. K->L M Add a drop or two of 'good' solvent to redissolve the cloudiness. L->M N Result: GOOD SYSTEM! Cool slowly to induce crystallization. M->N start Start Solvent Screening start->A

Caption: Decision tree for selecting a suitable recrystallization solvent system.

Troubleshooting Guide

Q: My compound "oiled out" instead of crystallizing. What happened and how do I fix it?

A: "Oiling out" occurs when the solid melts in the hot solvent or comes out of the cooling solution as a liquid instead of a solid. This is often because the boiling point of the solvent is higher than the melting point of the compound, or the solution is cooled too rapidly.[9]

  • Causality: The high temperature of the solvent provides enough energy for the compound to enter a liquid phase rather than remaining in a supersaturated state from which crystals can nucleate. Highly impure samples can also contribute to this phenomenon, as impurities can depress the melting point.

  • Solution Protocol:

    • Reheat the solution until the oil completely redissolves.

    • Add a small amount of additional solvent to lower the saturation point slightly.[5]

    • Allow the flask to cool very slowly. Insulate the flask (e.g., by placing it on a wooden block or in a warm water bath) to decrease the cooling rate. Slow cooling is critical for forming high-quality crystals.[10]

    • If the problem persists, consider re-attempting the recrystallization with a lower-boiling point solvent system.

Q: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

A: This is a common issue that can stem from two primary causes: the solution is too dilute (you used too much solvent), or it is supersaturated.[5][10]

  • Causality: For crystallization to occur, the solution must be saturated at that cooler temperature. If too much solvent was added, the concentration of the compound never reaches the saturation point. Alternatively, a supersaturated solution lacks a nucleation point for crystals to begin growing.[5]

  • Solution Protocol:

    • To address dilution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration.[10] Be careful not to evaporate too much. Periodically remove from heat and allow it to cool to see if crystals form.

    • To induce nucleation in a supersaturated solution:

      • Scratch Method: Use a glass stirring rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic scratches on the glass provide nucleation sites for crystal growth.[6]

      • Seeding Method: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" provides a template for other molecules to crystallize upon.[5][6]

Q: My final yield is very low. What are the most likely reasons?

A: A low yield can result from several factors during the procedure.

  • Causality & Solutions:

    • Excess Solvent: As mentioned, using too much hot solvent to dissolve the compound is the most frequent error.[5] Some product will inevitably remain in the mother liquor, and excess solvent magnifies this loss.

    • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product will crystallize on the filter paper and in the funnel, leading to significant loss.[11][12] Ensure your funnel and receiving flask are pre-heated.

    • Incomplete Cooling: Make sure to cool the solution first to room temperature and then in an ice bath for at least 15-20 minutes to maximize crystal precipitation before filtration.[13]

    • Washing with Warm Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your purified product.[13]

Detailed Experimental Protocol: Recrystallization using Ethanol/Water

This protocol details the purification of 3-(4-Bromo-2-ethoxyphenyl)acrylic acid using a co-solvent system.

Materials:

  • Crude 3-(4-Bromo-2-ethoxyphenyl)acrylic acid

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol needed to dissolve the solid completely at a gentle boil. Add the ethanol in small portions, allowing the solution to return to a boil between additions.

  • Hot Filtration (Optional): If insoluble impurities are present (i.e., particles that do not dissolve even after adding more hot solvent), perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-warmed funnel into a second pre-warmed Erlenmeyer flask.[12]

  • Inducing Crystallization: While the ethanolic solution is still hot, add deionized water dropwise with continuous swirling. Water is the anti-solvent and will make the solution less capable of dissolving the compound.[2]

  • Reaching Saturation: Continue adding water until the solution becomes faintly and persistently cloudy (turbid). This indicates you have reached the saturation point.[8]

  • Clarification: Add 1-2 drops of hot ethanol to re-dissolve the cloudiness, resulting in a clear, saturated solution.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of pure, well-defined crystals as it allows impurities to be excluded from the growing crystal lattice.[10]

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice bath for at least 15 minutes to maximize the precipitation of the solid.[13]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the crystals on the filter paper with a small portion of ice-cold ethanol/water mixture (in roughly the same proportion as your final solvent mixture) to remove any residual mother liquor containing impurities.

  • Drying: Allow air to be pulled through the crystals on the funnel for several minutes to help dry them. Transfer the crystals to a watch glass and allow them to air dry completely. The purity of the final product can be assessed by techniques such as melting point analysis or NMR spectroscopy.[6]

References

[7] Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it? r/chemistry. Available at: [Link] [8] University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link] [3] University of California, Irvine. (n.d.). Recrystallization I. Available at: [Link] University of Technology Sydney. (n.d.). RECRYSTALLISATION. Available at: [Link] [2] Nichols, L. (n.d.). Recrystallization. Contributor LibreTexts. Available at: [Link] [9] University of Toronto. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Available at: [Link] [5] University of York, Department of Chemistry. Problems with Recrystallisations. Available at: [Link] [4] University of Colorado Boulder. (n.d.). 4. Crystallization. Available at: [Link] [11] Reddit. (2012). Help! Recrystallization sources of error. r/chemhelp. Available at: [Link] [14] ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Available at: [Link] [1] Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link] [15] Google Patents. WO2009045637A9 - Methods for the synthesis of acrylic acid and derivatives from fumaric acid. Available at: [10] Occidental College. (2009). Experiment 9 — Recrystallization. Available at: [Link] [13] Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Available at: [Link] [12] MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Available at: [Link] [6] Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Available at: [Link]

Sources

Technical Support Center: Purification of 3-(4-Bromo-2-ethoxyphenyl)acrylic acid

[1]

Status: Active Last Updated: February 21, 2026 Department: Process Chemistry & Purification Subject: Impurity Removal & Crystallization Protocols

Executive Summary

3-(4-Bromo-2-ethoxyphenyl)acrylic acid (CAS: 1206171-11-0) is a functionalized cinnamic acid derivative, often utilized as a key intermediate in the synthesis of SGLT2 inhibitors (e.g., Ipragliflozin analogs) or kinase inhibitors.

The presence of the ethoxy (-OEt) and bromo (-Br) substituents significantly alters the physicochemical properties compared to unsubstituted cinnamic acid. The ethoxy group increases lipophilicity, occasionally causing the sodium salt to act as a surfactant during aqueous workups (emulsions), while the electron-donating nature of the ether can make the ring susceptible to oxidative coloration.

This guide addresses the three most common impurity classes:

  • Unreacted Aldehyde: 4-Bromo-2-ethoxybenzaldehyde (Starting Material).[1]

  • Geometric Isomers: Z-isomer (cis) contamination.[1]

  • Oligomeric Tars: Polymerization byproducts from the Knoevenagel condensation.[1]

Diagnostic Workflow

Before initiating a purification protocol, identify the primary failure mode using the decision matrix below.

PurificationMatrixStartCrude Solid AnalysisCheckPurityCheck Purity (HPLC/TLC)Start->CheckPurityDecision1Major Impurity Type?CheckPurity->Decision1AldehydeUnreacted Aldehyde(>5%)Decision1->Aldehyde SM presentIsomerZ-Isomer(Cis-alkene)Decision1->Isomer Split peaksTarSticky/Brown Tar(Oligomers)Decision1->Tar Gummy solidColorYellow/Red Color(Trace Oxidation)Decision1->Color Visual checkBisulfiteProtocol A:Bisulfite WashAldehyde->BisulfiteRecrystProtocol B:EtOH/H2O RecrystallizationIsomer->RecrystAcidBaseProtocol C:Acid-Base ExtractionTar->AcidBaseCharcoalActivated CharcoalTreatmentColor->CharcoalBisulfite->RecrystIf neededAcidBase->RecrystFinal Polish

Figure 1: Purification Decision Matrix. Select the protocol corresponding to your primary impurity profile.

Troubleshooting Guide (Q&A)
Issue 1: "My product is a sticky brown solid instead of a crystalline powder."

Diagnosis: This is classic "oiling out" caused by oligomeric impurities or residual solvent.[1] In Knoevenagel condensations, the aldehyde starting material can self-condense or polymerize if the temperature is uncontrolled [1]. Corrective Action:

  • Do not scrape it. Dissolve the gum in a minimum amount of Ethyl Acetate .[1]

  • Perform Protocol C (Acid-Base Extraction) . The oligomers are often neutral; they will remain in the organic layer while your product moves to the aqueous base layer.

  • If the solid remains sticky after precipitation, perform a Trituration : Suspend the solid in cold Hexanes or Pentane and sonicate.[1] This dissolves surface oils (impurities) while leaving the acid solid.

Issue 2: "I have a persistent smell of almonds/aldehyde, even after drying."

Diagnosis: 4-Bromo-2-ethoxybenzaldehyde is trapped in the crystal lattice.[1] Aldehydes are notoriously difficult to remove by simple recrystallization because they co-precipitate.[1] Corrective Action:

  • Standard: Wash the crude solid with cold diethyl ether (the aldehyde is highly soluble; the acid is less so).

  • Advanced: Use Protocol A (Bisulfite Wash) .[1] Sodium bisulfite forms a water-soluble adduct with the aldehyde, allowing it to be washed away in the aqueous phase [2].

Issue 3: "The melting point is broad and lower than expected (e.g., 180°C vs 200°C+)."

Diagnosis: Likely contamination with the Z-isomer (cis). The Z-isomer interferes with the crystal packing of the E-isomer, depressing the melting point. Corrective Action:

  • Recrystallization: Use Protocol B .[1] The E-isomer is significantly less soluble in ethanol/water mixtures than the Z-isomer.[1] Slow cooling is critical here to allow the thermodynamically stable E-isomer to crystallize exclusively.[1]

Issue 4: "During Acid-Base extraction, I formed a thick emulsion that won't separate."

Diagnosis: The 2-ethoxy group adds significant lipophilicity.[1] When converted to the sodium salt (at pH > 9), the molecule acts as an anionic surfactant (soap). Corrective Action:

  • Add Brine: Saturation with NaCl reduces the solubility of the organic surfactant in the water phase.

  • Filter: The emulsion is often stabilized by fine particulate matter.[1] Filtering through a Celite pad can break the emulsion immediately.[1]

  • Lower pH slightly: If at pH 12, drop to pH 9-10. The carboxylate is still ionized, but the ionic strength changes.

Detailed Protocols
Protocol A: Bisulfite Wash (Target: Aldehyde Removal)

Use this if NMR shows aldehyde peaks (~10 ppm).

  • Dissolve crude material in Ethyl Acetate (10 mL per gram).

  • Prepare a saturated solution of Sodium Bisulfite (NaHSO₃) in water.[1]

  • Wash the organic layer vigorously with the bisulfite solution (2 x 10 mL).[1] Note: Shake well for at least 2 minutes to allow adduct formation.

  • Wash with water, then Brine.[1]

  • Dry over MgSO₄ and evaporate.

Protocol B: Recrystallization (Target: Isomers & Final Polish)

The "Gold Standard" for cinnamic acids [3].

ParameterSpecification
Solvent System Ethanol / Water (Alternative: Methanol/Water)
Ratio Start with 9:1 EtOH:H2O
Concentration ~1 g solute per 8-12 mL solvent

Step-by-Step:

  • Place crude solid in an Erlenmeyer flask with a stir bar.

  • Add Ethanol just enough to cover the solid.[1] Heat to reflux (boiling).[1]

  • Add more Ethanol portion-wise until the solid just dissolves.[1]

  • Crucial Step: Remove from heat. Add Water dropwise to the hot solution until a faint, persistent turbidity (cloudiness) appears.[2]

  • Add 1-2 drops of Ethanol to clear the solution again.[1]

  • Allow to cool to room temperature slowly (do not use an ice bath yet).

  • Once crystals form, cool in an ice bath for 30 minutes to maximize yield.

  • Filter and wash with cold 50% EtOH/Water.[1]

Protocol C: Acid-Base Cleanup (Target: Tars & Neutrals)

Exploits the pKa (~4.2) of the acrylic acid moiety [4].[3][4]

  • Dissolution: Dissolve crude tar in 10% NaOH or sat.[1] NaHCO₃ . (Target pH > 9).[1][5]

    • Check: If solids don't dissolve, filter them out (these are non-acidic impurities).

  • Wash: Extract the aqueous base layer with Ethyl Acetate (2x).[1] Discard the organic layer (contains aldehydes/neutrals).

  • Precipitation: Cool the aqueous layer to 0°C.

  • Acidification: Slowly add 1M HCl while stirring until pH reaches ~1-2.

    • Observation: The product should precipitate as a white/off-white solid.[1]

  • Collection: Filter the solid and wash with copious water to remove inorganic salts.[1]

FAQ: Chemical Specifics

Q: Can I use Toluene for recrystallization? A: Yes. Substituted cinnamic acids often crystallize well from Toluene.[1] However, Toluene is harder to remove (high boiling point) and may require vacuum drying at elevated temperatures, which risks decarboxylation if not careful. Ethanol/Water is safer for thermal stability.[1]

Q: What is the pKa of this compound? A: While experimental data for this specific derivative is sparse, the pKa is estimated at 4.0 – 4.3 based on structural analogy to ferulic and isoferulic acids [4]. This confirms that bicarbonate (pH ~8.[1]5) is sufficient to deprotonate it, but NaOH is more robust for initial dissolution.

Q: Why is my product turning yellow on the shelf? A: Phenolic ethers (ethoxy group) can undergo slow oxidation to quinoid-like structures if exposed to light and air over months. Store the purified acid in amber vials under argon/nitrogen.

References
  • The Pharma Journal. (2019). Synthesis of cinnamic acid and its derivatives: An ERA.Link

  • Reddit / r/Chemistry. (2015).[1][6] Purifying aldehydes? (Bisulfite adduct method discussion).Link

  • Minnesota State University. (n.d.).[1] Recrystallization Solvents and Techniques for Cinnamic Acids.[1][7]Link

  • SciSpace. (2015).[1] Determination of pKa Values for Acrylic Acids by NMR.Link

Stability of 3-(4-Bromo-2-ethoxyphenyl)acrylic acid under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(4-Bromo-2-ethoxyphenyl)acrylic acid is a substituted cinnamic acid derivative, a class of compounds widely utilized as precursors in the synthesis of pharmaceuticals, agrochemicals, and other high-value organic molecules. As an α,β-unsaturated carboxylic acid, its reactivity is dominated by the interplay between the carboxylic acid, the conjugated double bond, and the substituted aromatic ring. This guide provides an in-depth analysis of the compound's stability in basic media, offering troubleshooting advice and validated protocols for researchers and drug development professionals. We will explore the key potential degradation pathways and provide actionable strategies to mitigate them, ensuring the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs): Core Stability Profile

Question 1: What is the expected primary interaction of 3-(4-Bromo-2-ethoxyphenyl)acrylic acid with a base?

Answer: The most immediate and predictable reaction is the deprotonation of the carboxylic acid proton (pKa ≈ 4.5) by the base. This acid-base reaction forms the corresponding carboxylate salt. This is typically not a degradation pathway but rather an activation step for subsequent reactions or simply a change in the molecule's physical properties, such as increasing its solubility in aqueous media.

Question 2: What are the primary chemical stability concerns when exposing this molecule to basic conditions?

Answer: Beyond simple deprotonation, there are three principal degradation pathways that must be considered, particularly under anything other than mild, anhydrous basic conditions. The susceptibility to these pathways is highly dependent on the strength of the base, temperature, reaction time, and the presence of nucleophiles.

  • Michael (Conjugate) Addition: The β-carbon of the acrylic acid moiety is electrophilic due to conjugation with the carbonyl group. Nucleophiles, including the hydroxide ion (OH⁻) from aqueous bases, can attack this site in a 1,4-conjugate addition reaction.[1][2][3]

  • Ether Hydrolysis: The ethoxy (–OCH₂CH₃) group on the phenyl ring is an ether linkage. While ethers are generally stable to bases, strong bases (e.g., NaOH, KOH) at elevated temperatures can induce nucleophilic cleavage of the ether bond, yielding a phenoxide.[4][5]

  • Polymerization: Like other acrylic acid derivatives, this molecule can undergo polymerization.[6][7] This process can be initiated by radicals or other reactive species that may be formed under harsh basic conditions, especially in the presence of heat or certain impurities.[8]

Question 3: Can decarboxylation occur under basic conditions?

Answer: While decarboxylation is a known reaction for some carboxylic acids, it is generally not a significant concern for α,β-unsaturated acrylic acids under typical basic conditions used in organic synthesis.[9] This reaction usually requires much higher temperatures or specific catalytic systems (e.g., copper catalysts) to proceed efficiently.[10][11][12]

Potential Degradation Pathways Under Basic Conditions

The following diagram illustrates the primary degradation pathways that can compete with the desired reaction.

start 3-(4-Bromo-2-ethoxyphenyl)acrylic acid + Base (B⁻) deprotonation Carboxylate Salt (Stable) start->deprotonation Desired Acid-Base Rxn (Mild Conditions) michael Michael Addition Product start->michael Nucleophilic Attack (e.g., OH⁻, RO⁻) hydrolysis Ether Hydrolysis Product (Phenoxide) start->hydrolysis Strong Base (e.g., NaOH) + High Temp (>80°C) polymer Polymerization start->polymer Harsh Conditions (High Temp, Impurities)

Caption: Key reaction pathways for the title compound in basic media.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter and provides a logical framework for their resolution.

Problem Observed Potential Cause Recommended Solution & Rationale
Low yield of desired product; multiple unidentified spots on TLC/LC-MS. 1. Michael Addition: A nucleophilic base (e.g., NaOH, MeO⁻) or solvent (e.g., H₂O, MeOH) is attacking the activated double bond.Solution: Switch to a non-nucleophilic, sterically hindered base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an inorganic base with low nucleophilicity like K₂CO₃ or Cs₂CO₃. Run the reaction at the lowest effective temperature (e.g., 0 °C to RT) to disfavor this side reaction kinetically.
2. Ether Hydrolysis: Reaction temperature is too high, or reaction time is too long in the presence of a strong base.Solution: Maintain reaction temperatures below 60-80 °C. If higher temperatures are required, use a milder base (e.g., K₂CO₃) and monitor the reaction closely to minimize exposure time. If possible, perform a time-course study to find the optimal reaction duration.
Reaction mixture becomes viscous, gelatinous, or solidifies. Uncontrolled Polymerization: High local concentrations of reactants, excessive heat, or the presence of radical-initiating impurities are causing polymerization.[7][8]Solution: Ensure efficient stirring to avoid localized heat and concentration gradients. Add reagents slowly. Consider adding a radical inhibitor like BHT (butylated hydroxytoluene) or phenothiazine if compatible with your reaction chemistry. Always run reactions under an inert atmosphere (N₂ or Ar) to prevent oxygen from potentially forming peroxides that can initiate polymerization.[8][13]
Product NMR shows loss of ethoxy signals and appearance of a broad phenolic -OH peak. Ether Cleavage Confirmed: The conditions used were too harsh, leading to the hydrolysis of the ethoxy group.Solution: This is definitive evidence of ether hydrolysis. Redesign the experiment using the milder conditions described above (lower temperature, weaker base). If strong basic conditions are unavoidable, consider using a protecting group strategy for the final product's phenolic hydroxyl if the ethoxy group is not essential.
Starting material is recovered unchanged after prolonged reaction time. Insufficient Base Strength or Poor Solubility: The chosen base may be too weak to deprotonate the carboxylic acid effectively, or the resulting salt is not soluble in the reaction solvent, preventing it from participating in the reaction.Solution: Choose a base with a conjugate acid pKa at least 2-3 units higher than that of the acrylic acid (~4.5). If solubility is an issue, consider changing the solvent to something more polar (e.g., DMF, DMSO) or using a phase-transfer catalyst if employing a biphasic system with an inorganic base.

Experimental Protocols: A Self-Validating Approach

Adherence to validated protocols is critical. The following workflows are designed to help you assess stability and execute reactions with confidence.

Protocol 1: Assessing Compound Stability in Your System

This control experiment is crucial before committing to a large-scale reaction. It allows you to test the stability of your starting material under your proposed reaction conditions.

Objective: To determine if 3-(4-Bromo-2-ethoxyphenyl)acrylic acid degrades under specific basic conditions over time.

Methodology:

  • Setup: In a clean, dry vial equipped with a magnetic stir bar, dissolve 3-(4-Bromo-2-ethoxyphenyl)acrylic acid (e.g., 20 mg) in your chosen reaction solvent (e.g., 2 mL of THF).

  • Time Zero Sample (t=0): Withdraw a small aliquot (~50 µL) of the solution, dilute it, and spot it on a TLC plate. This is your reference point.

  • Initiation: Add the base you intend to use (e.g., 1.5 equivalents of NaH or K₂CO₃) to the vial. Start a timer.

  • Monitoring: Maintain the reaction at your target temperature (e.g., 50 °C). At regular intervals (e.g., t = 1h, 3h, 6h, 24h), withdraw small aliquots.

  • Quenching & Analysis: Quench each aliquot by adding it to a microfuge tube containing a small amount of dilute acid (e.g., 1M HCl) to re-protonate the carboxylate. Analyze the quenched sample by TLC or LC-MS alongside the t=0 sample.

  • Interpretation:

    • Stable: If only the starting material spot is visible on the TLC plate throughout the experiment.

    • Unstable: If new spots appear or the starting material spot diminishes significantly over time, degradation is occurring.

Workflow for Stability Assessment

A 1. Dissolve Acid in Solvent B 2. Take t=0 Aliquot (TLC/LCMS Reference) A->B C 3. Add Base & Start Timer (Maintain Target Temp) B->C D 4. Sample Periodically (e.g., 1h, 3h, 6h) C->D D->D Continue Monitoring E 5. Quench Aliquot with Acid D->E Take Aliquot F 6. Analyze by TLC/LCMS E->F G 7. Compare to t=0 Sample F->G H Stable: Proceed with Reaction G->H No New Spots I Unstable: Re-evaluate Conditions (Lower Temp, Milder Base) G->I New Spots Appear

Caption: A systematic workflow for testing compound stability.

References

  • Wikipedia. (n.d.). Hydrolysis. Retrieved from [Link]

  • Mishra, T. R., et al. (2018). Degradation of cinnamic acid by a newly isolated bacterium Stenotrophomonas sp. TRMK2. 3 Biotech, 8(3), 153.
  • Mondal, P., Hazarika, K. K., & Deka, R. C. (2003). Reactivity of α,β-unsaturated carbonyl compounds towards nucleophilic addition reaction: a local hard–soft acid–base approach. PhysChemComm, 6, 24-27.
  • LibreTexts Chemistry. (2021). 18.10: Reactions of Unsaturated Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • Schoenborn, J. R., et al. (2016). Synthesis of Methacrylic Acid by Catalytic Decarboxylation and Dehydration of Carboxylic Acids Using a Solid Base and Subcritical Water. ACS Sustainable Chemistry & Engineering, 5(1), 667-674.
  • LibreTexts Chemistry. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II. Retrieved from [Link]

  • Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Reactivity of alpha, beta-unsaturated carbonyls. Retrieved from [Link]

  • Schoenborn, J. R., et al. (2016). Synthesis of Methacrylic Acid by Catalytic Decarboxylation and Dehydration of Carboxylic Acids Using a Solid Base and Subcritical Water. ACS Publications. Retrieved from [Link]

  • Hyster, T. K., & Rovis, T. (2014). Rh(III)-Catalyzed Decarboxylative Coupling of Acrylic Acids with Unsaturated Oxime Esters: Carboxylic Acids Serve as Traceless Activators. PMC. Retrieved from [Link]

  • ResearchGate. (2025). Microbiological degradation of cinnamic acid and its hydroxyl-derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Degradation of Cinnamic Acid by the Rhizospheric Strain Achromobacter insolitus LCu2. Retrieved from [Link]

  • Pinter, E., et al. (2023). Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene. PMC. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Baidu. (n.d.). Summary of Solutions to Common Problems in Acrylic Resin Production. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025). Different reaction conditions for hydrolysis of ethers and epoxides. Retrieved from [Link]

  • ResearchGate. (2015). How can I remove unreacted acrylic acid from reaction mixture? Retrieved from [Link]

  • University of Waterloo. (n.d.). HYDROLYSIS. Retrieved from [Link]

  • The Pharma Innovation Journal. (2019). Cinnamic acid derivatives: An ERA. Retrieved from [Link]

  • Reddit. (2024). How to purify Acrylic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 Decarboxylation of 2,3-diaryl acrylic acids (1a–1t) under.... Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Non‐Oxidative Enzymatic (De)Carboxylation of (Hetero)Aromatics and Acrylic Acid Derivatives. Retrieved from [Link]

  • BYJU'S. (2022). Ester Hydrolysis with H2SO4. Retrieved from [Link]

  • Italian Association of Chemical Engineering. (2019). A Study of the Influential Factors Regarding the Thermal Stability of Polymeric Materials. Retrieved from [Link]

  • ResearchGate. (2025). Improved synthesis of the 3-(4-hydroxyphenyl) acrylic acid. Retrieved from [Link]

  • Synthomer. (2020). ACRYLIC ACID - STABILIZED - PURE. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2019). Synthesis and Performance of Acrylic Acid Based Polymers As Scale Inhibitors for Industrial Water Applications. Retrieved from [Link]6].pdf

Sources

Technical Support Center: Troubleshooting Low Conversion of 4-bromo-2-ethoxybenzaldehyde to Acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-bromo-2-ethoxycinnamic acid (an acrylic acid derivative) from 4-bromo-2-ethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates and yields. We will explore the causality behind experimental choices, focusing on the two most prevalent synthetic strategies: the Knoevenagel Condensation and the Perkin Reaction.

Frequently Asked Questions (FAQs) & Initial Diagnosis

This section addresses high-level questions to help you quickly identify the general area of your experimental issues.

Q1: My overall yield of 4-bromo-2-ethoxycinnamic acid is consistently low. Where should I begin my investigation?

Low yields can originate from three main stages: the reaction itself, the work-up, or the purification process. A systematic approach is crucial.

  • Reaction Monitoring: First, confirm if the low yield is due to low conversion. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress. If a significant amount of starting material (4-bromo-2-ethoxybenzaldehyde) remains even after extended reaction times, the issue lies with the reaction conditions.[1]

  • Work-up & Extraction: If the reaction goes to completion but the isolated crude yield is low, product may be lost during the work-up. This can happen if the product has some solubility in the aqueous layer or if an emulsion forms during extraction.

  • Purification: Significant product loss can occur during purification. For recrystallization, using too much solvent or a solvent in which the product is too soluble at low temperatures can drastically reduce recovery.[2] For column chromatography, improper solvent system selection can lead to poor separation or irreversible adsorption of the product onto the stationary phase.

Q2: What are the primary synthetic routes for this transformation, and how do I choose between them?

The two most common methods are the Knoevenagel Condensation and the Perkin Reaction.

  • Knoevenagel Condensation: This reaction involves condensing the aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base like piperidine or pyridine.[3][4] This is often followed by a decarboxylation step to yield the final acrylic acid. It is generally performed under milder conditions than the Perkin reaction.

  • Perkin Reaction: This method uses an acid anhydride (e.g., acetic anhydride) and the sodium or potassium salt of the corresponding acid (e.g., sodium acetate) as a base catalyst, typically at high temperatures.[5][6]

The choice depends on available reagents, desired reaction conditions, and substrate sensitivity. The Knoevenagel route is often preferred due to its milder conditions and the availability of "greener" catalyst options like ammonium salts.[7][8]

Q3: How do the specific substituents on 4-bromo-2-ethoxybenzaldehyde influence the reaction?

The electronic and steric properties of the substituents on your starting material are critical:

  • 2-Ethoxy Group (-OEt): This is an electron-donating group through resonance (+M effect) and is located at the ortho position. This electron donation slightly deactivates the carbonyl carbon, making it less electrophilic and potentially slowing the rate of nucleophilic attack compared to an unsubstituted benzaldehyde.[6] Furthermore, its size can cause steric hindrance, which may impede the approach of the nucleophile.[9]

  • 4-Bromo Group (-Br): This is an electron-withdrawing group through induction (-I effect) at the para position, which helps to activate the carbonyl group towards nucleophilic attack.[10]

The net effect is a balance between these activating and deactivating properties. The ortho-ethoxy group's deactivating and steric effects are often more pronounced, meaning this substrate may require more optimized or slightly more forcing conditions than simpler aromatic aldehydes.

Troubleshooting Decision Workflow

start Low Final Yield check_conversion Monitor Reaction by TLC/LC-MS. Is starting material consumed? start->check_conversion workup_issue Investigate Work-up & Extraction. - Check pH during extraction. - Use brine to break emulsions. - Perform back-extraction of aqueous layers. check_conversion->workup_issue Yes reaction_issue Troubleshoot Reaction Conditions check_conversion->reaction_issue No purification_issue Optimize Purification. - Recrystallization: check solvent choice and volume. - Chromatography: verify solvent system. workup_issue->purification_issue Yield still low

Caption: A systematic workflow for diagnosing the cause of low yield.

Troubleshooting Guide 1: The Knoevenagel Condensation Route

This route typically involves reacting 4-bromo-2-ethoxybenzaldehyde with malonic acid using a basic catalyst. The intermediate product then decarboxylates upon heating to yield 4-bromo-2-ethoxycinnamic acid.

Q: My Knoevenagel reaction is stalled or showing very slow conversion. What are the likely causes?

An incomplete Knoevenagel reaction is one of the most common problems. The issue can usually be traced back to the catalyst, reaction conditions, or the removal of water.[1]

Table 1: Troubleshooting Stalled Knoevenagel Condensations

Potential Cause Explanation & Causality Recommended Solution
Inactive or Inappropriate Catalyst The catalyst's role is to deprotonate malonic acid, forming the nucleophilic enolate.[3] Old or impure catalysts (e.g., piperidine, pyridine) may have reduced basicity. The amount is also critical; too little results in slow reaction, while too much can promote side reactions.[9]Use a fresh bottle of the amine catalyst. Consider using ammonium acetate, which can be a highly effective and environmentally benign alternative.[7][11] Optimize catalyst loading, starting around 10-20 mol%.
Suboptimal Temperature While some condensations proceed at room temperature, the electronic deactivation and steric hindrance from the ortho-ethoxy group may require thermal energy to overcome the activation barrier.Gently heat the reaction mixture to between 50-80 °C and monitor progress by TLC.[9] Avoid excessive heat, which can lead to polymerization or decomposition.
Inhibition by Water The condensation reaction produces one equivalent of water.[7] This byproduct can shift the reaction equilibrium back towards the starting materials, preventing the reaction from reaching completion.If running in a non-aqueous solvent like toluene, use a Dean-Stark apparatus to azeotropically remove water as it forms.[1] This is a highly effective method to drive the reaction to completion.
Incorrect Solvent The solvent polarity influences reaction kinetics.[1] Protic solvents can solvate the nucleophile and slow the reaction, while some polar aprotic solvents can accelerate it.Toluene (with a Dean-Stark trap) is an excellent choice for water removal. Alternatively, polar aprotic solvents like DMF or acetonitrile can be effective.[1][9] Solvent-free conditions, heating the neat reactants with the catalyst, can also be surprisingly effective and should be considered.[8]
Optimized Knoevenagel Protocol with Azeotropic Water Removal

This protocol is designed to maximize conversion by actively removing the water byproduct.

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagent Charging: To the flask, add 4-bromo-2-ethoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and a suitable solvent such as toluene (enough to fill the flask and the Dean-Stark trap).

  • Catalyst Addition: Add a weak base catalyst, such as piperidine (0.1 eq) or ammonium acetate (0.2 eq).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom while the toluene overflows back into the reaction flask.[1]

  • Monitoring and Completion: Continue refluxing until no more water collects in the trap and TLC analysis shows complete consumption of the aldehyde. This typically takes 2-5 hours.

  • Work-up: Allow the reaction to cool. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is taken to the purification step.

Knoevenagel Condensation Workflow

cluster_reaction Reaction Vessel A 4-bromo-2-ethoxy- benzaldehyde reflux Heat to Reflux with Dean-Stark Trap A->reflux B Malonic Acid B->reflux C Catalyst (e.g., Piperidine) C->reflux D Solvent (e.g., Toluene) D->reflux monitor Monitor by TLC for Aldehyde Consumption reflux->monitor monitor->reflux Incomplete workup Cool, Isolate Crude Product monitor->workup Complete

Caption: Experimental workflow for the Knoevenagel condensation.

Troubleshooting Guide 2: The Perkin Reaction Route

The Perkin reaction is a classic method for cinnamic acid synthesis but often requires high temperatures, which can be problematic.[5] It involves heating the aldehyde with acetic anhydride and sodium acetate.

Q: My Perkin reaction is sluggish and gives a dark, complex mixture with low yield of the desired product. What is going wrong?

This is a common outcome when reaction conditions are not optimal, especially given the high temperatures required.

Table 2: Troubleshooting Common Perkin Reaction Issues

Potential Cause Explanation & Causality Recommended Solution
Insufficient Temperature The Perkin reaction has a high activation energy and typically requires temperatures of 160-180 °C to proceed at a reasonable rate.[6][12] The deactivating effect of the ortho-ethoxy group may necessitate operating at the higher end of this range.Ensure your reaction temperature is consistently maintained at or above 160 °C. Use a high-boiling solvent or run the reaction neat with excess acetic anhydride acting as the solvent.[12]
Decomposition/Side Reactions High temperatures can cause decomposition of the starting material or product, leading to charring and a complex mixture. The base can also promote self-condensation of the anhydride.Do not overheat. While high temperatures are needed, exceeding 180-190 °C is rarely beneficial. Ensure all reagents are anhydrous, as water can complicate the reaction at high temperatures. Monitor the reaction and stop it once the starting material is consumed to prevent product degradation.
Incorrect Base/Anhydride Pair The base catalyst should be the salt of the acid corresponding to the anhydride (e.g., sodium acetate with acetic anhydride).[6] Using a mismatched pair can lead to a mixture of products from competing reaction pathways.Always use the corresponding salt. For this reaction, use anhydrous sodium acetate with acetic anhydride. Ensure the sodium acetate is powdered and thoroughly dried before use.
Electronic Effects As mentioned, the electron-donating -OEt group slows the reaction by reducing the electrophilicity of the aldehyde's carbonyl carbon.[6] This is an inherent property of the substrate.Be patient. This reaction may require longer reaction times (6-12 hours) compared to aldehydes with electron-withdrawing groups. Careful monitoring by TLC is essential to determine the optimal endpoint.
Simplified Perkin Reaction Mechanism & Key Steps

step1 1. Enolate Formation Base (AcO⁻) deprotonates acetic anhydride. step2 2. Nucleophilic Attack Enolate attacks the aldehyde carbonyl. step1->step2 step3 3. Cyclization & Elimination Intermediate cyclizes and then eliminates acetic acid. step2->step3 step4 4. Hydrolysis Final work-up with water hydrolyzes the anhydride to the carboxylic acid product. step3->step4

Caption: Key mechanistic stages of the Perkin reaction.

Post-Reaction: Purification & Characterization

Q: I have a crude solid after my reaction. What is the best way to purify it?

For cinnamic acid derivatives, recrystallization is often the most effective method for obtaining high-purity material.[2]

Protocol: Recrystallization of 4-bromo-2-ethoxycinnamic acid
  • Solvent Selection: An ethanol/water mixed-solvent system is often ideal for cinnamic acids.[2] The goal is to find a system where the compound is soluble in the hot solvent but sparingly soluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid. It is crucial to use the minimum volume to ensure good recovery.[2]

  • Inducing Precipitation: While keeping the solution hot, add hot deionized water dropwise until the solution becomes persistently cloudy (the "cloud point"). This indicates the solution is saturated.

  • Clarification: Add a few more drops of hot ethanol to just re-dissolve the precipitate and ensure the solution is clear.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight. Characterize the final product by melting point and spectroscopy (NMR, IR, MS) to confirm purity and identity.

References

  • BenchChem. (2025). Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde. 9

  • IIT Kanpur. Perkin Reaction Mechanism. 13

  • BenchChem. (2025). Troubleshooting low conversion rates in Knoevenagel reactions. 7

  • BenchChem. troubleshooting low yields in Knoevenagel condensation. 1

  • Master Organic Chemistry. Knoevenagel Condensation Reaction. 3

  • ResearchGate. Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with....

  • BenchChem. (2025). Application Note: A Detailed Protocol for the Purification of 3-Methylcinnamic Acid via Recrystallization. 14

  • SATHEE. Chemistry Perkin Reaction Mechanism. 15

  • CymitQuimica. CAS 52191-15-8: 4-(2-bromoethoxy)benzaldehyde.

  • PMC. Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale.

  • BYJU'S. Perkin Reaction Mechanism.

  • Oreate AI Blog. (2026). Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds.

  • Pharmaguideline. Benzoin Condensation and Perkin Condensation.

  • Wikipedia. Perkin reaction.

  • Dr. H.N. Sinha Arts & Commerce College. Condensation Reaction. 6

  • ResearchGate. Esterification, Purification and Identification of Cinnamic Acid Esters.

  • Cambridge University Press. Knoevenagel Condensation.

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification.

  • YouTube. (2020). Recrystallization of Cinnamic acid and Tryptamine Part I.

  • Longdom Publishing. A Concise Introduction of Perkin Reaction.

  • Pure. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.

  • Google Patents. Method for obtaining high-purity cinnamic acid.

  • Taylor & Francis. Knoevenagel condensation – Knowledge and References.

  • YouTube. (2023). Perkin condensation.

  • Royal Society of Chemistry. (2025). Reactor intensification on glycerol-to-acrylic acid conversion: a modelling study.

  • Royal Society of Chemistry. Catalytic Mannich reaction of acrylic acid polymers and their application in leather retanning.

  • Wikipedia. 4-Bromobenzaldehyde.

  • Royal Society of Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process.

  • PubChem. 4-(2-Bromoethoxy)Benzaldehyde.

  • EPrints USM. Simulation and optimization of dehydration reactor in acrylic acid production using glycerol.

  • Chemistry Stack Exchange. (2016). Perkin reaction for aliphatic aldehydes.

  • Taylor & Francis. (2020). Catalytic glycerol dehydration-oxidation to acrylic acid.

  • PMC. Ultrafast Solid-Phase Oxidation of Aldehydes to Carboxylic Acids by Atmosphseric Plasma Treatment.

  • ResearchGate. KNOEVENAGEL CONDENSATION | Science topic.

  • ResearchGate. (2024). Deciphering the Knoevenagel Condensation: Towards a Catalyst-free and Water-mediated Process.

  • ChemicalBook. 4-Bromo-2-ethoxybenzoic acid synthesis.

  • ResearchGate. Possible mechanism of the Knoevenagel condensation in the [HyEtDBU]Br-H2O-DABCO composite system.

  • BenchChem. A Comparative Analysis of the Reactivity of 4-Bromo-2-hydroxybenzaldehyde and 5-Bromosalicylaldehyde. 10

  • The Royal Society of Chemistry. SUPPORTING INFORMATION.

  • Scribd. Perkin Reaction.

  • PubChem. 4-Bromo-2-hydroxybenzaldehyde.

  • XMB 1.9.11. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde.

  • Organic Syntheses Procedure. p-BROMOBENZALDEHYDE.

  • Hive Methods Discourse. Synthesis of 4-bromo-2,5-dimethoxy-PPA.

Sources

Validation & Comparative

A Senior Scientist's Guide to the 1H NMR Analysis of 3-(4-Bromo-2-ethoxyphenyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in the fields of medicinal chemistry and drug development, the unambiguous structural elucidation of synthesized molecules is a critical checkpoint in the research and development pipeline. Among the array of analytical techniques available, 1H Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed structural fingerprint of a molecule. This guide offers an in-depth, experience-driven analysis of the 1H NMR spectrum of 3-(4-Bromo-2-ethoxyphenyl)acrylic acid, a substituted cinnamic acid derivative with potential applications in various therapeutic areas. We will delve into its characteristic spectral features, compare it with structurally related molecules, and provide a robust, self-validating experimental protocol for acquiring high-quality data.

The Structural Uniqueness of 3-(4-Bromo-2-ethoxyphenyl)acrylic acid

The molecular architecture of 3-(4-Bromo-2-ethoxyphenyl)acrylic acid, featuring a trans-acrylic acid moiety, a 1,2,4-trisubstituted aromatic ring with a bromo and an ethoxy group, gives rise to a distinctive 1H NMR spectrum. The interplay of electronic effects—the electron-withdrawing nature of the bromine atom and the acrylic acid group, and the electron-donating character of the ethoxy group—creates a unique chemical environment for each proton. A thorough understanding of this spectrum is paramount for confirming the successful synthesis of the target molecule and for assessing its purity.

Deconstructing the 1H NMR Spectrum: A Proton-by-Proton Analysis

Table 1: Predicted 1H NMR Spectral Data for 3-(4-Bromo-2-ethoxyphenyl)acrylic acid in DMSO-d6

Signal AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-7 (COOH)~12.5Broad Singlet (br s)-1H
H-3 (Vinylic)~7.6Doublet (d)~16.01H
H-6' (Aromatic)~7.5Doublet (d)~2.21H
H-5' (Aromatic)~7.4Doublet of Doublets (dd)~8.5, ~2.21H
H-3' (Aromatic)~7.1Doublet (d)~8.51H
H-2 (Vinylic)~6.5Doublet (d)~16.01H
OCH₂CH₃~4.1Quartet (q)~7.02H
OCH₂CH₃~1.4Triplet (t)~7.03H

Disclaimer: These are predicted values based on the analysis of similar compounds. Actual experimental values may exhibit minor variations.

Rationale Behind the Predicted Spectral Features:
  • Carboxylic Acid Proton (H-7): The acidic proton of the carboxylic acid is expected to be the most downfield signal, appearing as a broad singlet around 12.5 ppm. Its broadness arises from hydrogen bonding with the solvent and potential exchange with trace amounts of water.

  • Vinylic Protons (H-2 and H-3): The protons on the double bond of the acrylic acid moiety are anticipated to appear as two distinct doublets. The large coupling constant of approximately 16.0 Hz is a definitive indicator of a trans stereochemistry[1]. H-3 is predicted to be further downfield than H-2 due to the deshielding effect of the adjacent aromatic ring.

  • Aromatic Protons (H-3', H-5', and H-6'): The 1,2,4-trisubstituted aromatic ring should present a characteristic splitting pattern.

    • H-6', being ortho to the electron-donating ethoxy group and meta to the bromo group, is expected to be the most deshielded of the aromatic protons. It should appear as a doublet due to meta-coupling with H-5'.

    • H-5' is predicted to be a doublet of doublets, showing ortho-coupling to H-3' and meta-coupling to H-6'.

    • H-3', ortho to the bromine, is expected to be the most upfield of the aromatic protons and should appear as a doublet due to ortho-coupling with H-5'.

  • Ethoxy Group Protons (OCH₂CH₃): This group will manifest as a quartet for the methylene (OCH₂) protons and a triplet for the methyl (CH₃) protons, a classic ethyl group pattern. The methylene protons are deshielded by the adjacent oxygen atom, hence their downfield shift to around 4.1 ppm.

The following diagram illustrates the molecular structure with the predicted proton assignments.

Caption: Structure of 3-(4-Bromo-2-ethoxyphenyl)acrylic acid with predicted ¹H NMR assignments.

Comparative Spectral Analysis: Identifying Key Differentiators

A crucial aspect of spectral analysis is comparing the spectrum of the target compound with that of potential starting materials, byproducts, or isomers.

  • Comparison with 4-Bromocinnamic Acid: This simpler analogue would lack the signals for the ethoxy group. Its aromatic region would show a simpler AA'BB' system (two doublets) due to the symmetry of the para-substituted ring.

  • Comparison with 2-Ethoxycinnamic Acid: The absence of the bromine atom would lead to a different splitting pattern and upfield shift of the aromatic protons. Specifically, the proton at the 4-position would likely be a triplet.

  • Comparison with the cis-Isomer: The most significant difference would be the coupling constant between the vinylic protons (H-2 and H-3), which would be in the range of 6-12 Hz for the cis-isomer, in contrast to the ~16.0 Hz expected for the trans-isomer[1].

This comparative mindset is essential for troubleshooting syntheses and ensuring the identity of the final product.

A Robust Protocol for High-Fidelity 1H NMR Data Acquisition

The quality of the NMR data is directly dependent on meticulous sample preparation and instrument setup. The following workflow is designed to be a self-validating system for obtaining high-quality spectra.

experimental_workflow cluster_workflow 1H NMR Acquisition Workflow A 1. Sample Preparation Weigh 5-10 mg of the compound. B 2. Dissolution Dissolve in 0.6-0.7 mL of high-purity deuterated solvent (e.g., DMSO-d6). A->B C 3. Homogenization Vortex or briefly sonicate to ensure complete dissolution. B->C D 4. Transfer to NMR Tube Filter the solution through a pipette with a small cotton plug into a clean, high-quality 5 mm NMR tube. C->D E 5. Spectrometer Insertion Carefully place the sample in the NMR spectrometer. D->E F 6. Field Optimization Lock onto the deuterium signal of the solvent and perform automated or manual shimming to maximize field homogeneity. E->F G 7. Parameter Setup Set appropriate acquisition parameters (e.g., spectral width, number of scans, relaxation delay). F->G H 8. Data Acquisition Acquire the Free Induction Decay (FID). G->H I 9. Data Processing Apply Fourier transform, phase correction, and baseline correction to the FID. H->I J 10. Spectral Analysis Calibrate the chemical shift scale (e.g., to the residual solvent peak), integrate the signals, and assign the peaks. I->J

Sources

Comprehensive 13C NMR Analysis Guide: 3-(4-Bromo-2-ethoxyphenyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 13C NMR chemical shifts for 3-(4-Bromo-2-ethoxyphenyl)acrylic acid .

This content is structured for researchers and drug development professionals, synthesizing comparative experimental data from structural analogs with high-fidelity predictive modeling to establish a reliable spectral fingerprint.

Executive Summary & Structural Context

3-(4-Bromo-2-ethoxyphenyl)acrylic acid is a critical intermediate in the synthesis of heterocyclic pharmaceutical scaffolds, particularly for kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Its structure combines an electron-withdrawing acrylic acid moiety with an electron-rich (ethoxy) and electron-poor (bromo) substituted phenyl ring.

Accurate NMR characterization is challenging due to the push-pull electronic effects between the ortho-ethoxy group and the para-bromo substituent. This guide resolves these assignments by correlating experimental data from trans-4-bromocinnamic acid and o-ethoxy analogs.

Key Structural Features[1][2][3][4]
  • Conjugated System: The acrylic acid double bond (

    
    -carbons) is highly sensitive to the resonance effects of the aromatic ring.
    
  • Ortho-Effect: The 2-ethoxy group exerts a significant shielding effect on the adjacent C3 carbon and the C1 ipso carbon, distinguishing it from mono-substituted analogs.

  • Solvent Dependency: Data is standardized for DMSO-d

    
      due to the superior solubility of the carboxylic acid moiety compared to CDCl
    
    
    
    .

Structural Assignment Strategy

To ensure unambiguous assignment, we utilize a logic-based flow that prioritizes distinct chemical environments.

Assignment Workflow (Graphviz)

The following diagram outlines the decision matrix for assigning the carbon skeleton, moving from the most deshielded (Carbonyl) to the most shielded (Methyl) regions.

NMR_Assignment_Flow Start Start: 13C Spectrum Analysis Region1 Region 1: Carbonyl (165-170 ppm) Assign: -COOH Start->Region1 Most Deshielded Region2 Region 2: Aromatic C-O (155-160 ppm) Assign: C2 (Ipso-OEt) Region1->Region2 Next Downfield Region3 Region 3: Alkene Beta-C (135-145 ppm) Assign: Ar-CH=CH- Region2->Region3 Region4 Region 4: Aromatic C-Br (120-125 ppm) Assign: C4 (Ipso-Br) Region3->Region4 Substituent Effects Region5 Region 5: Alkoxy Chain (14-65 ppm) Assign: -OCH2-, -CH3 Region4->Region5 Upfield Aliphatics Validation Validation: HSQC/HMBC Confirm Connectivity Region5->Validation

Figure 1: Step-by-step logic flow for assigning the 13C NMR signals of trisubstituted cinnamates.

Comparative Chemical Shift Data

The following table synthesizes Predicted High-Fidelity Shifts for the target molecule against Experimental Reference Standards (4-Bromocinnamic acid). This comparison highlights the specific shielding/deshielding impact of the 2-ethoxy group.

Solvent: DMSO-d


 | Reference:  TMS (0.0 ppm) | Frequency:  100/125 MHz
Carbon PositionAssignmentTarget Shift (ppm) [Predicted]Ref. Standard (4-Br-Cinnamic Acid) [Exp]Shift Difference (

)
C=O Carboxyl167.6 167.4+0.2
C2 Ar-C (Ipso-OEt)158.2 130.1 (C-H)+28.1 (O-Effect)

-C
Alkene (Ar-C H=)138.5 142.6-4.1 (Steric/Twist)
C1 Ar-C (Ipso-Alkene)124.5 133.6-9.1 (Ortho-Shielding)
C4 Ar-C (Ipso-Br)123.2 123.5-0.3

-C
Alkene (=C H-COOH)119.8 120.2-0.4
C6 Ar-C (Meta to OEt)130.5 131.9-1.4
C5 Ar-C (Ortho to Br)125.8 130.1-4.3
C3 Ar-C (Ortho to OEt)114.5 131.9-17.4 (Ortho-Shielding)
OCH

Ethoxy Methylene64.8 N/A-
CH

Ethoxy Methyl14.6 N/A-
Technical Analysis of Shifts
  • The "Alkoxy Push" (C2 & C3): The introduction of the ethoxy group at C2 causes a massive downfield shift at C2 (~158 ppm) due to the electronegativity of oxygen. Conversely, the ortho position (C3) experiences significant shielding (upfield shift to ~114 ppm) due to resonance electron donation.

  • Beta-Carbon Deshielding Loss: In unsubstituted cinnamic acids, the

    
    -carbon is typically ~144 ppm. In the 2-ethoxy derivative, steric hindrance between the ethoxy group and the alkene side chain can force the ring out of planarity, slightly reducing conjugation and shielding the 
    
    
    
    -carbon to ~138.5 ppm.
  • Bromine Effect (C4): The heavy atom effect of Bromine typically shields the ipso carbon (C4), placing it distinctively upfield (~123 ppm) compared to a standard aromatic C-H.

Experimental Protocol: Optimal Resolution

To reproduce these results with high fidelity, follow this standardized sample preparation protocol.

Reagents & Equipment[5][6]
  • Solvent: DMSO-d

    
     (99.9% D) + 0.03% TMS (v/v).
    
  • Sample Mass: 15–20 mg (for 13C sensitivity).

  • Tube: 5mm High-Precision NMR tube (Wilmad 528-PP or equivalent).

Step-by-Step Methodology
  • Weighing: Weigh 20 mg of 3-(4-Bromo-2-ethoxyphenyl)acrylic acid into a clean vial.

  • Dissolution: Add 0.6 mL of DMSO-d

    
    . Vortex for 30 seconds.
    
    • Note: If the sample is cloudy, sonicate for 2 minutes. The acid proton can form dimers, so complete dissolution is vital to avoid line broadening.

  • Transfer: Filter the solution through a small plug of glass wool into the NMR tube to remove suspended particulates.

  • Acquisition Parameters (Typical for 400 MHz):

    • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Scans (NS): 1024 (Minimum for clear quaternary carbons).

    • Relaxation Delay (D1): 2.0 seconds (Ensure relaxation of C=O and C-Br).

    • Spectral Width: 240 ppm (–10 to 230 ppm).

Mechanistic Pathway: Synthesis & Impurities

Understanding the synthesis helps identify potential impurity peaks in the NMR spectrum. The compound is typically synthesized via Knoevenagel condensation.[1]

Synthesis_Pathway Reactant1 4-Bromo-2-ethoxy benzaldehyde Intermediate Decarboxylation (- CO2) Reactant1->Intermediate + Reactant 2 Reactant2 Malonic Acid Reactant2->Intermediate Catalyst Piperidine/Pyridine Product 3-(4-Bromo-2-ethoxyphenyl) acrylic acid Intermediate->Product Heat Impurity Impurity: Cis-Isomer (Minor) Product->Impurity Photo-isomerization

Figure 2: Synthesis pathway highlighting the origin of potential cis-isomer impurities.

Impurity Alert:

  • Cis-Isomer: Prolonged exposure to light can isomerize the double bond. Look for a minor set of alkene peaks:

    
    -C typically shifts upfield  by 4-6 ppm in the cis (Z) isomer compared to the trans (E) isomer.
    
  • Decarboxylation Failure: If Malonic acid remains, look for a peak at ~168 ppm (acid) and ~40 ppm (CH2).

References

  • Royal Society of Chemistry (RSC). Supplementary Information: Synthesis and Characterization of substituted cinnamic acids. (Data for 4-bromocinnamic acid). [Link]

  • Technische Informationsbibliothek (TIB). Solid-state NMR study of trans-cinnamic acids: o-ethoxy cinnamic acid shifts. [Link]

  • PubChem. 2-Methoxycinnamic acid Spectral Data (CID 734154). [Link]

Sources

FTIR characteristic peaks of 3-(4-Bromo-2-ethoxyphenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the FTIR Spectroscopy of 3-(4-Bromo-2-ethoxyphenyl)acrylic acid: A Comparative Analysis for Researchers

Introduction

3-(4-Bromo-2-ethoxyphenyl)acrylic acid is a substituted cinnamic acid derivative. Cinnamic acids and their analogs are significant scaffolds in medicinal chemistry and materials science, valued for their diverse biological activities and utility as synthetic precursors.[1] Accurate structural characterization is a cornerstone of drug development and chemical synthesis. Among the primary analytical techniques for this purpose, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for identifying functional groups and confirming molecular structure.[2]

This guide provides a comprehensive analysis of the expected FTIR characteristic peaks for 3-(4-Bromo-2-ethoxyphenyl)acrylic acid. As a Senior Application Scientist, this document moves beyond a simple peak list, offering a comparative framework to understand how each structural component—the carboxylic acid, the α,β-unsaturated alkene, the substituted benzene ring, the ethoxy group, and the bromo substituent—contributes to the final spectrum. We will provide a robust experimental protocol for acquiring high-quality data and use comparative analysis against simpler, related molecules to explain the causality behind peak positions and appearances.

Molecular Structure and Predicted Vibrational Modes

To interpret the FTIR spectrum of 3-(4-Bromo-2-ethoxyphenyl)acrylic acid, we must first deconstruct its molecular architecture. The molecule consists of several distinct functional groups, each with characteristic vibrational modes (stretching, bending) that absorb infrared radiation at specific frequencies.

The primary components are:

  • Carboxylic Acid (-COOH): This group is expected to show a very broad O-H stretching band due to hydrogen bonding, and a strong carbonyl (C=O) stretching band.[3]

  • Alkene (C=C): The carbon-carbon double bond of the acrylic acid moiety will have a characteristic stretching vibration.

  • Aromatic Ring: The benzene ring exhibits C-H stretching, C=C in-ring stretching, and out-of-plane (oop) C-H bending vibrations.[4]

  • Ether (Aryl-O-CH₂): The ethoxy group will introduce C-O stretching and aliphatic C-H stretching vibrations.

  • Organohalogen (C-Br): The carbon-bromine bond will have a characteristic stretching vibration in the low-frequency fingerprint region.

The following diagram illustrates how these structural fragments contribute to the overall predicted FTIR spectrum.

G cluster_molecule 3-(4-Bromo-2-ethoxyphenyl)acrylic acid Structure cluster_groups Contributing Functional Groups cluster_spectrum Resulting FTIR Spectral Features mol Core Molecule COOH Carboxylic Acid mol->COOH Alkene Alkene (C=C) mol->Alkene Aromatic Aromatic Ring mol->Aromatic OH_peak Broad O-H Stretch (~3300-2500 cm⁻¹) COOH->OH_peak CO_peak Strong C=O Stretch (~1710-1680 cm⁻¹) COOH->CO_peak CC_alkene_peak C=C Alkene Stretch (~1640-1620 cm⁻¹) Alkene->CC_alkene_peak Ether Ethoxy Group (Ar-O-Et) Aromatic->Ether Halogen Bromo Group (C-Br) Aromatic->Halogen CC_arom_peak C=C Aromatic Stretches (~1600-1450 cm⁻¹) Aromatic->CC_arom_peak CH_arom_peak Aromatic C-H Stretch (>3000 cm⁻¹) Aromatic->CH_arom_peak OOP_peak C-H Out-of-Plane Bends (~900-700 cm⁻¹) Aromatic->OOP_peak CH_aliph_peak Aliphatic C-H Stretch (<3000 cm⁻¹) Ether->CH_aliph_peak CO_ether_peak Aryl-O Stretch (~1270-1230 cm⁻¹) Ether->CO_ether_peak CBr_peak C-Br Stretch (~700-600 cm⁻¹) Halogen->CBr_peak

Caption: Logical relationship between the molecule's functional groups and their expected FTIR spectral features.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

To ensure data integrity and reproducibility, a standardized protocol is essential. For a solid crystalline sample like 3-(4-Bromo-2-ethoxyphenyl)acrylic acid, the Potassium Bromide (KBr) pellet method is a reliable and widely used technique.[5]

Objective: To obtain a clean, high-resolution FTIR transmission spectrum of the solid sample in the mid-infrared range (4000-400 cm⁻¹).

Materials:

  • 3-(4-Bromo-2-ethoxyphenyl)acrylic acid (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), desiccated (100-200 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum TWO, Agilent Cary 630)[2][6]

Methodology:

  • Background Spectrum Acquisition:

    • Ensure the sample chamber of the FTIR spectrometer is empty and clean.

    • Run a background scan. This is crucial as it records the spectrum of ambient moisture and CO₂ in the optical path, which will be automatically subtracted from the sample spectrum to prevent interference.

  • Sample Preparation (KBr Pellet):

    • Rationale: KBr is transparent to mid-infrared radiation and has a refractive index that helps to reduce scattering, leading to a high-quality spectrum.

    • Gently grind the 100-200 mg of dry KBr in the agate mortar to a fine, consistent powder.

    • Add 1-2 mg of the sample to the mortar. The optimal sample-to-KBr ratio is approximately 1:100.

    • Grind the mixture thoroughly for 1-2 minutes until it is a homogenous, fine powder. Inadequate mixing will result in a poor-quality spectrum with sloping baselines.

    • Transfer the powder to the pellet-forming die and press using a hydraulic press according to the manufacturer's instructions (typically 7-10 tons of pressure for several minutes).

    • The resulting pellet should be thin and transparent. An opaque or cloudy pellet indicates insufficient grinding or the presence of moisture.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet into the sample holder in the spectrometer's beam path.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The resulting spectrum should show transmittance (or absorbance) as a function of wavenumber (cm⁻¹).

FTIR Spectrum Analysis and Comparative Peak Assignment

The following table details the predicted characteristic absorption bands for 3-(4-Bromo-2-ethoxyphenyl)acrylic acid. The assignments are based on established group frequencies and a comparative analysis with parent structures like cinnamic acid and acrylic acid.[1][3]

Wavenumber (cm⁻¹)IntensityVibrational AssignmentAnalysis and Comparison
~3300–2500Broad, StrongO-H stretch (from carboxylic acid dimer)This very broad band is a hallmark of hydrogen-bonded carboxylic acids.[3] Its presence is a strong indicator of the -COOH group.
~3080–3010Medium, Sharp=C-H stretch (Aromatic & Vinylic)Aromatic and alkene C-H stretches occur at frequencies above 3000 cm⁻¹.[4][7]
~2980–2850Medium, Sharp-C-H stretch (Aliphatic from ethoxy group)These peaks, appearing just below 3000 cm⁻¹, are characteristic of the sp³ hybridized C-H bonds in the ethyl group (-CH₂- and -CH₃).
~1710–1680Very Strong, SharpC=O stretch (α,β-unsaturated carboxylic acid)Conjugation of the carbonyl group with the C=C double bond and the aromatic ring lowers the stretching frequency from that of a saturated acid (~1760 cm⁻¹).[8] This is one of the most intense and diagnostic peaks in the spectrum.
~1640–1620Medium, SharpC=C stretch (Alkene)The stretching vibration of the carbon-carbon double bond in the acrylic acid chain.
~1600, ~1500, ~1450Medium to Weak, SharpC=C stretch (In-ring, Aromatic)Aromatic rings typically show a series of sharp absorptions in this region.[4][9] Their exact position and intensity can be indicative of the substitution pattern.
~1440–1395MediumO-H in-plane bendThis band, often coupled with C-O stretching, appears in the spectra of carboxylic acids.[8]
~1320–1210StrongC-O stretch (coupled with O-H bend)This intense band is characteristic of the C-O single bond in the carboxylic acid group.[8]
~1270–1230StrongC-O stretch (Aryl ether)This strong absorption is due to the asymmetric stretching of the Ar-O-C bond of the ethoxy group.
~980Strong=C-H out-of-plane bend (trans alkene)For trans-substituted alkenes, a strong out-of-plane C-H bending vibration is expected around this region.
~900-675Medium to StrongC-H out-of-plane bend (Aromatic)The pattern of peaks in this region is highly diagnostic of the substitution pattern on the benzene ring.[4] For a 1,2,4-trisubstituted ring, specific patterns are expected.
~700–600Medium to WeakC-Br stretchThe carbon-halogen stretch for a C-Br bond typically appears in this low-frequency region of the spectrum.

Conclusion

The FTIR spectrum of 3-(4-Bromo-2-ethoxyphenyl)acrylic acid is rich with information, providing a unique molecular fingerprint. Positive identification can be achieved by systematically verifying the presence of key absorption bands. The most definitive features are the extremely broad O-H stretch (~3300-2500 cm⁻¹), the intense, conjugation-shifted C=O stretch (~1710-1680 cm⁻¹), the distinct C-H stretches for aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) moieties, the strong aryl-ether C-O stretch (~1270-1230 cm⁻¹), and the low-frequency C-Br stretch (~700-600 cm⁻¹). By comparing these features to the spectra of simpler, related molecules, researchers can confidently confirm the successful synthesis and purity of this compound, a critical step in any drug development or materials science workflow.

References

  • A Comparative Spectroscopic Analysis of Methyl-Substituted Cinnamic Acids - Benchchem.
  • INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College.
  • Hydrogen bonding interactions in a-substituted cinnamic acid ester derivatives studied by FT–IR spectroscopy and calculations - Repository of the Academy's Library.
  • IR, 1H NMR and 13C NMR spectra of cinnamic acid - Doc Brown's Chemistry.
  • Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC.
  • FTIR spectra for aliphatic and aromatic bromine-based polyols: (a)... | Download Scientific Diagram - ResearchGate.
  • FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts - Insubria.
  • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - http:/ /ejournal.upi. edu.
  • The results of structural investigations (FTIR, Raman, NMR) performed in order to determine mechanisms of cross-linking reaction.
  • FTIR spectra of acrylic acid, carrageenan, and acrylic acid-g-carrageenan. - ResearchGate.
  • Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings.
  • IR Spectroscopy Tutorial: Aromatics.
  • Decoding the Benzene Ring: Insights From IR Spectroscopy - Oreate AI Blog.
  • How to Interpret FTIR Results: A Beginner's Guide - AZoOptics.
  • FTIR flame-retardants News 01/2005en - Shimadzu.
  • TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra.
  • FTIR analysis by SPECIFIC POLYMERS.
  • FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde (top) and... - ResearchGate.
  • Infrared Spectroscopy of Polymers X: Polyacrylates.
  • FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues - MDPI.
  • FTIR spectrum of acrylic acid. | Download Scientific Diagram - ResearchGate.

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A Senior Application Scientist's Guide to the Qualification and Comparative Analysis of 3-(4-Bromo-2-ethoxyphenyl)acrylic Acid Reference Standards via Melting Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the integrity of reference standards is paramount. These highly characterized materials are the bedrock of analytical testing, ensuring the identity, purity, quality, and potency of active pharmaceutical ingredients (APIs) and drug products.[1] This guide provides an in-depth, technically-grounded framework for the melting point verification of 3-(4-Bromo-2-ethoxyphenyl)acrylic acid, a crucial quality attribute for its qualification as a reference standard.

For a compound like 3-(4-Bromo-2-ethoxyphenyl)acrylic acid, which may not have an established primary pharmacopeial standard, the onus is on the developing laboratory to establish a well-characterized in-house reference standard.[2] This process is not merely a perfunctory check; it is a rigorous scientific investigation to ensure that the material is suitable for its intended purpose.[3][4] Melting point determination is a fundamental technique in this characterization, as it provides a sensitive indication of purity.[5][6] Pure crystalline solids typically exhibit a sharp and reproducible melting range, whereas the presence of impurities tends to depress and broaden this range.[5][6]

This guide eschews a simple procedural list in favor of a holistic approach, detailing not just the "how" but the critical "why" behind each step. We will navigate the complete workflow, from instrument qualification to the final comparative analysis, grounding our methodology in the authoritative standards set forth by the United States Pharmacopeia (USP).

The Foundational Pillar: Instrument Calibration and Qualification

Before any sample analysis can be deemed trustworthy, the integrity of the measuring instrument must be unequivocally established. A melting point apparatus is not a "black box"; its temperature readings must be traceable to certified reference standards.[7] This calibration process ensures that the instrument's temperature scale is accurate.

Causality of Calibration: The accuracy of a melting point determination is directly dependent on the accuracy of the instrument's thermometer and its ability to transfer heat uniformly to the sample. Regular calibration with Certified Reference Standards (CRSs), which have precisely known melting points, corrects for any instrumental drift or bias.[7] The USP recommends using at least three reference standards that bracket the expected melting range of the test substance.[7]

Experimental Protocol: Melting Point Apparatus Calibration

  • Selection of Standards: Choose a minimum of three USP Melting Point Reference Standards. For a compound with an unknown melting point, a broad range of standards should be selected initially (e.g., Vanillin (~81-83°C), Acetanilide (~114-116°C), and Caffeine (~234-237°C)).

  • Instrument Setup: Ensure the instrument is level, clean, and located in a draft-free environment.

  • Standard Preparation: Prepare each reference standard as directed by the USP, which typically involves gentle pulverization and drying under vacuum over a desiccant.[7]

  • Capillary Loading: Load a 2.5-3.5 mm column of the prepared standard into a capillary tube of the specified dimensions (typically 0.8-1.2 mm internal diameter).[7]

  • Melting Point Determination:

    • Set the starting temperature to at least 5°C below the expected melting point of the first standard.

    • Employ a heating rate of 1°C per minute, as specified in USP General Chapter <741> for Class I substances, to ensure thermal equilibrium between the heating block and the sample.[7]

    • Record the onset of melting (the temperature at which the column collapses against the side of the tube) and the clear point (the temperature at which the substance is completely liquid).[7]

  • Verification: Compare the observed melting ranges to the certified ranges on the CRS labels. The apparatus is considered calibrated if the measured values fall within the acceptance limits specified for the standards.[7]

Qualification of a New In-House Reference Standard

The qualification of an in-house reference standard is a comprehensive process to demonstrate that a specific lot of material is authentic and of high purity.[2] While a full characterization involves techniques like NMR, Mass Spectrometry, and chromatography, melting point serves as a critical identity and purity-indicating test.[1]

The workflow below illustrates the logical progression from receiving a new candidate material to its formal qualification as an in-house reference standard.

G cluster_0 Phase 1: Material Reception & Initial Assessment cluster_1 Phase 2: Analytical Characterization cluster_2 Phase 3: Data Evaluation & Comparison cluster_3 Phase 4: Final Qualification & Release A Receive New Candidate Lot of 3-(4-Bromo-2-ethoxyphenyl)acrylic acid B Review Certificate of Analysis (CoA) from supplier A->B C Perform Visual Inspection (Color, Appearance) B->C D Structural Elucidation (NMR, MS, IR) C->D E Purity Analysis (HPLC, GC for residual solvents) C->E F Melting Point Determination (per USP <741>) - Triplicate Analysis C->F G Other Physicochemical Tests (e.g., TGA, DSC, Karl Fischer) C->G H Compare Data to Previously Qualified In-house Standard Lot E->H F->H G->H I Assess Data Against Pre-defined Acceptance Criteria H->I J Investigate any Out-of-Specification (OOS) Results I->J If OOS K Prepare Qualification Report & In-house Certificate of Analysis I->K L Assign Lot Number, Retest Date, and Storage Conditions K->L M Approve and Release Lot as In-house Reference Standard L->M

Workflow for In-house Reference Standard Qualification
Comparative Melting Point Analysis: A Case Study

To illustrate the practical application, we will compare a "New Candidate Lot" of 3-(4-Bromo-2-ethoxyphenyl)acrylic acid against a previously "Qualified In-house Reference Standard Lot." This comparative analysis is crucial for ensuring batch-to-batch consistency.

Experimental Protocol: Comparative Melting Point Analysis

  • Instrument Readiness: Confirm that the melting point apparatus has been calibrated according to the protocol in Section 1.

  • Sample Preparation:

    • Retrieve samples of the "New Candidate Lot" and the "Qualified In-house Reference Standard Lot."

    • Dry both samples in a vacuum desiccator over phosphorus pentoxide for at least 16 hours to ensure they are anhydrous.

    • Gently pulverize a small amount of each dried sample to a fine powder to ensure uniform packing and heat transfer.

  • Analysis:

    • Determine the melting range of each sample in triplicate using the Class Ia procedure outlined in USP <741>.[8]

    • To ensure an unbiased comparison, measurements of the new and existing lots should be interspersed.

  • Data Evaluation:

    • Calculate the mean and standard deviation for the onset and clear point temperatures for both lots.

    • The melting range of the "New Candidate Lot" should be sharp and narrow, consistent with a substance of high purity.

    • Crucially, the melting range of the new lot must be comparable to that of the qualified in-house standard, falling within pre-established acceptance criteria (e.g., ± 2°C).

Data Presentation: Summary of Melting Point Analysis

Material AnalyzedReplicate 1 (°C)Replicate 2 (°C)Replicate 3 (°C)Mean Melting Range (°C)Acceptance CriteriaStatus
Instrument Calibration
Vanillin CRS81.5 - 82.881.7 - 83.081.6 - 82.981.6 - 82.981.0 - 83.0Pass
Acetanilide CRS114.2 - 115.5114.4 - 115.6114.3 - 115.4114.3 - 115.5114.0 - 116.0Pass
Caffeine CRS235.1 - 236.8235.5 - 237.0235.3 - 236.9235.3 - 236.9234.0 - 237.0Pass
Comparative Analysis
Qualified In-house RS Lot175.4 - 177.1175.8 - 177.3175.6 - 177.2175.6 - 177.2Established In-house-
New Candidate Lot175.9 - 177.5175.7 - 177.4176.0 - 177.6175.9 - 177.5Comparable to In-house RSPass

Note: The melting point values for 3-(4-Bromo-2-ethoxyphenyl)acrylic acid are hypothetical for illustrative purposes.

Conclusion: Ensuring Trustworthiness through Rigorous Science

The qualification of an in-house reference standard is a foundational activity in pharmaceutical quality systems. A thoroughly executed melting point determination, anchored by proper instrument calibration and guided by pharmacopeial standards, provides a high degree of confidence in the identity and purity of the material. By following a self-validating system of instrument qualification, robust experimental design, and direct comparison against a qualified standard, researchers and scientists can ensure that their 3-(4-Bromo-2-ethoxyphenyl)acrylic acid reference standard is fit for its purpose, thereby upholding the integrity of all subsequent analytical results. This rigorous, evidence-based approach is the cornerstone of scientific trustworthiness in drug development.

References

  • United States Pharmacopeia. General Chapters: <741> MELTING RANGE OR TEMPERATURE. USP-NF. Rockville, MD: United States Pharmacopeia. [Link]

  • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharmaceutical Technology. Reference-Standard Material Qualification. PharmTech.com. [Link]

  • NANOLAB. Melting Point Determination in Pharmaceutical Industry. [Link]

  • United States Pharmacopeia. General Chapters: <11> USP REFERENCE STANDARDS. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. Establishment of chemical reference standards (CRS) - EDQM FAQs. [Link]

  • Spectroscopy Online. How Do You Prepare Reference Standards and Solutions? [Link]

  • Starodub. Reference standards biopharmaceutical products - Do you have your reference standard program in place? [Link]

  • Veeprho. Reference Standards, Types, Uses, Preparation & Qualification. [Link]

  • Journal of Chemical Information and Computer Sciences. Molecular descriptors influencing melting point and their role in classification of solid drugs. [Link]

  • Controlled Release Society. Developability of New Chemical Entities. [Link]

  • Pacific BioLabs. Analytical Services to Characterize New Chemical Entities. [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

  • AAPS Journal. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. [Link]

  • CASSS. Table 8: Reference Standards: Common Practices and Challenges. [Link]

  • LSO. Key Considerations When Selecting a Working Reference Standard. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.